4-(Carboxymethyl)phenylboronic acid pinacol ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLWHBHWDXCWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395470 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797755-07-8 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Carboxymethyl)phenylboronic acid pinacol ester
This guide provides a comprehensive overview of the synthesis and characterization of 4-(Carboxymethyl)phenylboronic acid pinacol ester, a versatile building block in contemporary organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analysis, ensuring scientific integrity and field-proven insights.
Introduction: A Versatile Reagent in Modern Chemistry
This compound, also known as 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid, is a bifunctional molecule of significant interest.[1][2] Its structure incorporates a stable boronic acid pinacol ester and a carboxylic acid moiety, making it a valuable asset in a multitude of chemical transformations. The pinacol ester group provides stability and compatibility with a wide range of reaction conditions, mitigating the challenges often associated with the free boronic acid, such as dehydration to boroxines.[3] The carboxylic acid handle, in turn, offers a versatile point for further functionalization.
This unique combination of functionalities has positioned this compound as a key player in several areas of chemical research, most notably in palladium-catalyzed cross-coupling reactions and the burgeoning field of targeted protein degradation.
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves an initial Miyaura borylation to introduce the boronic ester functionality, followed by the hydrolysis of a precursor ester to unveil the desired carboxylic acid. This approach ensures high yields and purity of the final product.
Step 1: Miyaura Borylation of Methyl 4-bromophenylacetate
The first step involves the palladium-catalyzed Miyaura borylation of a readily available starting material, methyl 4-bromophenylacetate. This reaction efficiently forms the C-B bond, yielding the methyl ester precursor, 4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester.[4]
Reaction Scheme:
A detailed protocol for the synthesis of the methyl ester intermediate is as follows:
-
Reagent Preparation: To a 200 mL round-bottomed flask equipped with a magnetic stirrer, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.799 g, 1.09 mmol), bis(pinacolato)diboron (B₂pin₂) (6.65 g, 26.2 mmol), and potassium acetate (KOAc) (4.28 g, 43.7 mmol).[4]
-
Solvent Addition and Inerting: Add 1,4-dioxane (100 mL) to dissolve the solid mixture. Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[4]
-
Substrate Addition: Add methyl 2-(4-bromophenyl)acetate (5.00 g, 21.8 mmol) to the reaction mixture.[4]
-
Reaction Conditions: Heat the reaction mixture to 70 °C and maintain stirring for 6 hours.[4]
-
Workup: After cooling to room temperature, pour the reaction mixture into saturated brine. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 125 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.[4]
-
Purification: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography using a gradient of 0-30% ethyl acetate in hexane to yield 4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester as a colorless, clear liquid (4.93 g, 70% yield).[4]
-
Catalyst: PdCl₂(dppf) is a robust and efficient catalyst for Miyaura borylation reactions, known for its good functional group tolerance.[5]
-
Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of the pinacolborane moiety.
-
Base: Potassium acetate serves as a mild base, which is crucial for the transmetalation step in the catalytic cycle without causing unwanted side reactions.[5]
-
Solvent: 1,4-Dioxane is a common solvent for this type of reaction due to its ability to dissolve both the organic and inorganic reagents and its suitable boiling point.
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the palladium(0) active catalyst.
Step 2: Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. A general and effective method for this transformation involves the use of silica gel in methanol, which facilitates a mild and clean conversion.
Reaction Scheme:
-
Reaction Setup: Dissolve the 4-(methoxycarbonylmethyl)phenylboronic acid pinacol ester in methanol.
-
Hydrolysis: Add silica gel to the solution and stir the mixture at room temperature for 24 hours.[6]
-
Workup and Purification: Filter off the silica gel and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the final product.[6]
-
Mild Hydrolysis: The use of silica gel in methanol provides a mild and neutral condition for the hydrolysis, which is important to avoid the degradation of the acid- and base-sensitive pinacol boronic ester. Phenylboronic pinacol esters are known to be susceptible to hydrolysis, especially under acidic or basic conditions and at physiological pH.[7][8]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BO₄ | [1] |
| Molecular Weight | 262.11 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 165-170 °C | [1] |
Spectroscopic Data
Intermediate: 4-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester
| Data Type | Values | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.68-7.58 (m, 2H), 7.35-7.23 (m, 2H), 3.71 (s, 2H), 3.61 (s, 3H), 1.29 (s, 12H) | [4] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 171.29, 137.72, 134.45, 128.86, 83.56, 82.79, 51.68, 40.23, 24.62 | [4] |
| Mass Spectrum (EIMS) | m/z 276 ([M]⁺) | [4] |
Final Product: this compound
-
¹H NMR: Signals corresponding to the aromatic protons (doublets around 7.2-7.8 ppm), a singlet for the methylene protons (~3.6 ppm), a singlet for the pinacol methyl groups (~1.3 ppm), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the pinacol carbons, and the carboxylic acid carbonyl carbon.
Applications in Drug Discovery and Development
This compound is a highly valuable building block in the pharmaceutical industry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation in medicinal chemistry.[9] this compound serves as an excellent coupling partner, allowing for the introduction of a carboxymethylphenyl group into a wide range of molecules. This moiety is a common feature in many biologically active compounds.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Linker in Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker component. The carboxylic acid can be readily coupled to an amine on one of the ligands, while the boronic ester can be used in a subsequent Suzuki-Miyaura coupling to attach the other ligand. The rigid phenyl group provides a well-defined spatial orientation between the two ligands, which is crucial for the formation of a productive ternary complex.[11]
Logical Structure of a PROTAC Molecule
References
- 1. This compound 95 797755-07-8 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER | 454185-98-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
Physicochemical properties of 4-(Carboxymethyl)phenylboronic acid pinacol ester
An In-Depth Technical Guide to 4-(Carboxymethyl)phenylboronic acid pinacol ester
Introduction: A Versatile Building Block in Modern Chemistry
This compound, a bifunctional organoboron compound, has emerged as a pivotal intermediate in diverse fields ranging from organic synthesis to pharmaceutical development and material science. Its unique molecular architecture, combining the stability of a pinacol boronic ester with the reactivity of a carboxymethyl group, offers chemists a versatile tool for constructing complex molecular frameworks. The pinacol ester moiety enhances the compound's stability and solubility in organic solvents compared to the free boronic acid, making it more amenable to storage and handling.[1][2] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Architecture and Core Properties
The structure of this compound features a phenyl ring substituted at the para position with a carboxymethyl group (-CH₂COOH) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly known as a pinacol boronate.[3] This arrangement provides two distinct reactive sites, enabling sequential and orthogonal chemical modifications.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 797755-07-8 | [4][5] |
| Molecular Formula | C₁₄H₁₉BO₄ | [5] |
| Molecular Weight | 262.11 g/mol | [5] |
| InChI Key | FNLWHBHWDXCWHV-UHFFFAOYSA-N | [5] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccc(CC(O)=O)cc2 | [5] |
| Synonyms | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid |
Part 2: Physicochemical Characteristics
The physical and chemical properties of this compound are largely dictated by its dual functionality. The pinacol ester provides stability and lipophilicity, while the carboxylic acid group introduces polarity and acidity.
Table 2: Key Physicochemical Properties
| Property | Value | Comments and Causality |
| Appearance | Solid | Typical for aromatic compounds of this molecular weight.[5] |
| Melting Point | 162-170 °C | The relatively high melting point is indicative of a stable crystalline lattice structure.[5] |
| Solubility | Soluble in various organic solvents | The pinacol ester enhances solubility over the free boronic acid. The carboxymethyl group increases polarity compared to analogs lacking this feature.[2] |
| Stability | Stable under recommended storage conditions | The pinacol ester protects the boronic acid moiety from dehydration and oxidation.[1][6] However, it is sensitive to hydrolysis, especially under acidic or basic conditions.[1][7] |
| Acidity | Exhibits acidic properties | The carboxymethyl group can be deprotonated, influencing reactivity at different pH levels.[3] |
Stability and Hydrolysis
The stability of boronic esters is a critical factor in their synthetic utility. The pinacol ester of 4-(carboxymethyl)phenylboronic acid is significantly more stable than its corresponding free boronic acid, which is prone to forming cyclic anhydrides (boroxines). This enhanced stability is due to the steric bulk of the pinacol group and the formation of a five-membered dioxaborolane ring, which protects the Lewis acidic boron center.
However, the ester is susceptible to hydrolysis to the corresponding boronic acid, a reaction that can be catalyzed by acid or base.[3][7] The rate of this hydrolysis is an important consideration in reaction design, particularly in aqueous media or during Suzuki-Miyaura coupling reactions where the active species is often the boronic acid itself.[7]
Caption: Hydrolytic conversion of the pinacol ester to the active boronic acid.
Part 3: Analytical Characterization Workflow
Confirming the identity and purity of this compound is crucial. A multi-technique approach is standard, typically involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals that are diagnostic of the compound's structure. Key expected resonances include:
-
A singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety (~1.3 ppm).
-
A singlet for the two protons of the methylene (-CH₂-) group (~3.6 ppm).
-
A pair of doublets in the aromatic region (typically ~7.2-7.8 ppm) corresponding to the para-substituted phenyl ring.
-
A broad singlet for the acidic proton of the carboxylic acid group, which may vary in chemical shift or be unobserved depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the pinacol carbons, the methylene carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[8]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:
-
A strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A sharp, strong C=O stretch from the carbonyl group (~1700 cm⁻¹).
-
C-O stretching bands associated with the boronic ester (~1320-1360 cm⁻¹).[9]
-
B-O stretching vibrations (~1145 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using techniques like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 262.11 g/mol .
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred to ensure observation of the acidic proton.
-
Mixing: Gently vortex the tube to ensure the sample is fully dissolved.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters for ¹H NMR.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
Part 4: Synthesis and Chemical Reactivity
Synthesis Methods
The most common synthesis route involves the direct esterification of 4-(carboxymethyl)phenylboronic acid with pinacol.[3] This reaction is typically performed in an organic solvent, often with a dehydrating agent like magnesium sulfate to drive the equilibrium towards the product.[10]
Caption: General synthesis via esterification.
Key Chemical Reactions
The utility of this compound stems from its ability to participate in a variety of chemical transformations.
-
Suzuki-Miyaura Coupling: This is arguably the most important application. The boronic ester acts as the organoboron partner, coupling with aryl or vinyl halides/triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. The carboxymethyl group can be retained or further modified post-coupling.
-
Amide Bond Formation: The carboxylic acid functionality allows for standard peptide coupling reactions with amines to form amides, providing a route to attach this building block to other molecules.
-
Esterification: The carboxylic acid can be esterified, for example, to its methyl or ethyl ester, which can alter solubility and protect the acid group during other reactions.[11]
Part 5: Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable tool in several advanced applications.
-
Intermediate in Organic Synthesis: It serves as a key building block for creating complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[3]
-
Pharmaceutical Development:
-
Enzyme Inhibitors: It has been used as an intermediate in the synthesis of potent inhibitors for enzymes like autotaxin and FLT3 kinase, which are targets in cancer therapy.
-
PROTAC Linkers: The compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to degrade specific disease-causing proteins.[12]
-
-
Material Science: It is used to create reactive oxygen species (ROS)-sensitive materials. The boronic ester can act as a trigger that is cleaved in the presence of ROS like hydrogen peroxide, enabling applications in targeted drug delivery and biosensors.[3][14]
Part 6: Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Table 3: Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Irritation | Skin Irrit. 2 (H315) | P264, P280, P302+P352[5] |
| Eye Irritation | Eye Irrit. 2 (H319) | P280, P305+P351+P338[5] |
| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340[5] |
Handling Protocols
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]
Storage Conditions
-
Container: Store in a tightly closed container in a dry and cool place.[15][18]
-
Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Conclusion
This compound stands out as a highly functional and versatile chemical building block. Its enhanced stability, coupled with two distinct points for chemical modification, makes it an invaluable asset in the synthesis of complex organic molecules. Its demonstrated utility in the development of kinase inhibitors, PROTACs, and responsive materials underscores its significance in advancing the frontiers of medicinal chemistry and material science. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its effective and safe utilization in research and development.
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 797755-07-8 [smolecule.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. aksci.com [aksci.com]
- 18. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(Carboxymethyl)phenylboronic acid pinacol ester, a versatile and increasingly important reagent in the fields of organic synthesis and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and key applications of this compound, with a focus on the practical insights and causal reasoning that drive its use in modern research environments.
Core Compound Identification and Properties
This compound is an organoboron compound that serves as a critical building block in the synthesis of complex organic molecules. Its structure, featuring both a stable boronic acid pinacol ester and a reactive carboxylic acid moiety, makes it a bifunctional linker ideal for various chemical transformations.
The pinacol ester group provides significant advantages over free boronic acids; it enhances the compound's stability, making it less prone to protodeboronation, and improves its solubility in common organic solvents. This increased stability and solubility are crucial for ensuring reproducibility and scalability in synthetic protocols.[1]
| Property | Value | Source |
| CAS Number | 797755-07-8 | [1][2][3] |
| Molecular Weight | 262.11 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₉BO₄ | [1][2] |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | [1] |
| Synonyms | Phenylacetic acid-4-boronic acid pinacol ester | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 165-170 °C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acid pinacol esters is a well-established field, with several reliable methods available. A common and effective approach is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
The choice of starting material is critical. For the synthesis of the title compound, a suitable precursor would be an ester of 4-bromophenylacetic acid. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the borylation reaction.
Generalized Synthesis Workflow:
The logical flow for a typical synthesis is outlined below. The initial protection of the carboxylic acid is a key step to prevent side reactions, followed by the core C-B bond formation, and concluding with deprotection to yield the final product.
Caption: Generalized workflow for the synthesis of the title compound.
Experimental Protocol: A Field-Proven Example (Miyaura Borylation)
The following protocol is a representative example of how a skilled chemist would approach the synthesis of an arylboronic acid pinacol ester.
Objective: To synthesize this compound from methyl 4-bromophenylacetate.
Materials:
-
Methyl 4-bromophenylacetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add methyl 4-bromophenylacetate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes. To this suspension, add Pd(dppf)Cl₂ (0.03 equiv.).
-
Causality Insight: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. Potassium acetate acts as the base required for the transmetalation step in the catalytic cycle.
-
-
Heating: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup (Borylation): Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure. The resulting crude protected ester can often be used directly in the next step or purified by column chromatography on silica gel.
-
Saponification (Deprotection): Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 equiv.) and stir at room temperature for 2-4 hours, or until TLC indicates complete conversion.
-
Causality Insight: Saponification cleaves the methyl ester to reveal the carboxylic acid. LiOH is a strong enough base for this transformation under mild conditions that do not affect the pinacol ester.
-
-
Workup and Purification (Final Product): Acidify the reaction mixture with 1N HCl to approximately pH 3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Core Applications in Drug Discovery and Materials Science
The unique bifunctional nature of this reagent makes it a valuable tool in several areas of research and development.
Suzuki-Miyaura Cross-Coupling Reactions
This is the most prominent application. The boronic ester functionality allows for palladium-catalyzed C-C bond formation with a wide range of aryl and heteroaryl halides or triflates. The carboxymethyl group can then be used for further derivatization, for example, by forming an amide bond. This two-step functionalization is a cornerstone of modern medicinal chemistry for building complex molecular scaffolds.
Caption: Two-step synthetic strategy using the title compound.
Intermediate for Kinase Inhibitors (FLT3)
FMS-like tyrosine kinase 3 (FLT3) is a key target in the treatment of acute myeloid leukemia (AML). Several potent FLT3 inhibitors are based on a 5-aryl-2-aminopyridine scaffold. This compound is an ideal building block for synthesizing such molecules. The boronic ester is used in a Suzuki coupling to install the phenylacetic acid moiety at the 5-position of the pyridine ring. The carboxylic acid is then typically coupled with another amine-containing fragment to complete the synthesis of the final inhibitor.[4]
Synthesis of Autotaxin Inhibitors
Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis and cancer.[5] This reagent serves as an intermediate in the preparation of potent ATX inhibitors, such as those with a hydantoin scaffold.[2] The phenylacetic acid portion of the molecule often mimics a key structural feature required for binding to the active site of the enzyme.
Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound can be used as a component of the linker structure, where the carboxylic acid provides a handle for conjugation to one of the ligands.
Materials Science Applications
The boronic ester group can react with diols, and its interaction with reactive oxygen species (ROS) has been exploited in materials science. This compound has been used as a substrate to create ROS-sensitive and H₂O₂-eliminating materials by linking it onto β-cyclodextrin.[2] Such materials have potential applications in targeted drug delivery, where the drug is released in a high-ROS environment, such as a tumor.[6][7]
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its combination of a stable, reactive boronic ester and a functionalizable carboxylic acid group provides a robust platform for the construction of complex molecules. The insights provided in this guide, from its fundamental properties to its application in cutting-edge drug discovery programs, underscore its importance for researchers aiming to innovate in organic synthesis and medicinal chemistry. The stability afforded by the pinacol ester ensures that protocols are reliable and scalable, making it a trustworthy component in multi-step synthetic campaigns.
References
- 1. Development of autotaxin inhibitors: A series of tetrazole cinnamides - OAK Open Access Archive [oak.novartis.com]
- 2. login.medscape.com [login.medscape.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enabling tumor-specific drug delivery by targeting the Warburg effect of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
A Technical Guide to the Spectral Analysis of 4-(Carboxymethyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectral data for 4-(Carboxymethyl)phenylboronic acid pinacol ester, a versatile building block in organic synthesis and drug discovery. Understanding its characteristic spectral signature is paramount for reaction monitoring, quality control, and structural elucidation. This document moves beyond a simple listing of data points, offering insights into the causal relationships between the molecular structure and its spectroscopic output, grounded in established principles of chemical analysis.
Molecular Architecture and its Spectroscopic Implications
This compound (IUPAC Name: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid) possesses a unique combination of functional groups that give rise to a distinct and interpretable set of spectral data.[1] The key structural features include a para-substituted benzene ring, a boronic acid pinacol ester, and a carboxymethyl group. Each of these components contributes characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification and assessment of purity.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by several distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration. |
| ~7.7 - 7.2 | Multiplet | 4H | Aromatic (Ar-H) | The protons on the para-substituted benzene ring typically appear as a set of doublets. The protons ortho to the boronic ester are more deshielded than those ortho to the carboxymethyl group.[1] |
| ~3.6 | Singlet | 2H | -CH₂- | The methylene protons of the carboxymethyl group appear as a singlet. |
| ~1.3 | Singlet | 12H | -C(CH₃)₂ | The twelve equivalent protons of the four methyl groups on the pinacol ester give rise to a sharp, intense singlet.[1][2] |
Expert Insight: The integration of the aromatic region to the pinacol methyl signal (a 4:12 or 1:3 ratio) is a critical check for the correct structure and purity. Any significant deviation could indicate the presence of impurities.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~140 - 125 | Aromatic (Ar-C) | The aromatic carbons show a range of chemical shifts. The carbon attached to the boron atom is often broad due to quadrupolar relaxation. |
| ~84 | -O-C(CH₃)₂ | The quaternary carbons of the pinacol ester bound to oxygen.[2] |
| ~40 | -CH₂- | The methylene carbon of the carboxymethyl group. |
| ~25 | -C(CH₃)₂ | The methyl carbons of the pinacol ester.[2] |
}
Figure 2: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1370 | B-O stretch | Boronic ester |
| ~1140 | C-O stretch | Carboxylic acid and Pinacol ester |
Expert Insight: The broad O-H stretch of the carboxylic acid is a key diagnostic feature. Its presence, along with the strong carbonyl absorption, confirms the integrity of the carboxymethyl group. The B-O stretch is characteristic of the pinacol ester functionality.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
For this compound (Molecular Weight: 262.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., EI or ESI).
Expected Fragmentation Patterns:
-
Loss of the pinacol group: A common fragmentation pathway for boronic acid pinacol esters.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group.
-
Cleavage of the carboxymethyl group.
}
Figure 3: Potential fragmentation pathways in mass spectrometry.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable m/z range.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectral characterization of this compound. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by explaining the underlying principles that govern the spectral output. Adherence to the outlined protocols will ensure the acquisition of high-quality data, which is essential for the successful application of this important synthetic building block.
References
Navigating the Solubility Landscape of 4-(Carboxymethyl)phenylboronic acid pinacol ester: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Carboxymethyl)phenylboronic acid pinacol ester, a key building block in synthetic chemistry and drug discovery. Recognizing the scarcity of publicly available quantitative solubility data, this document equips researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in common laboratory solvents. By integrating theoretical principles with detailed, self-validating experimental protocols, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Significance of Solubility in Application
This compound (MW: 262.11 g/mol , MP: 165-170 °C) is a bifunctional molecule of significant interest.[1] Its utility as an intermediate in the synthesis of autotaxin inhibitors and FLT3 kinase inhibitors underscores its importance in medicinal chemistry.[1] Furthermore, its application in the development of ROS-sensitive materials highlights its versatility.[1] The success of these synthetic applications is fundamentally tethered to the compound's solubility. A thorough understanding of its behavior in various solvents is critical for:
-
Reaction Kinetics and Efficiency: Ensuring the compound is sufficiently dissolved is paramount for achieving optimal reaction rates and yields.
-
Purification and Crystallization: The choice of solvent directly impacts the efficiency of purification techniques such as recrystallization and chromatography.
-
Formulation for Biological Screening: For drug discovery applications, achieving a desired concentration in a biologically compatible solvent system is a prerequisite for accurate and reproducible in vitro and in vivo studies.
This guide will first delve into the structural features of this compound that govern its solubility, offering a predictive framework. Subsequently, it will provide comprehensive, step-by-step protocols for both thermodynamic and kinetic solubility determination, empowering researchers to generate precise data for their specific needs.
Predicting Solubility: A "Like Dissolves Like" Approach Grounded in Physicochemical Properties
In the absence of extensive empirical data, a qualitative assessment of solubility can be made by analyzing the interplay between the solute's and solvent's properties. The principle of "like dissolves like" serves as a foundational concept.
Molecular Architecture and its Influence on Polarity
This compound possesses distinct polar and non-polar regions that dictate its solubility profile:
-
Non-Polar Moiety: The phenyl ring and the pinacol ester group, with its bulky, non-polar methyl groups, contribute to the compound's affinity for non-polar and moderately polar solvents.
-
Polar Functional Groups: The carboxylic acid group (-COOH) is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances the compound's solubility in polar solvents.[2]
The interplay of these features suggests a broad, nuanced solubility profile across a spectrum of common laboratory solvents.
Qualitative Solubility Predictions
Based on these structural characteristics, a qualitative prediction of solubility in various solvent classes can be formulated.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents effectively solvate the carboxylic acid group. |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group of the alcohol can engage in hydrogen bonding with the carboxylic acid moiety of the solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton. The overall non-polar character of ethers will solvate the phenyl and pinacol groups. |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Moderate | These solvents can engage in dipole-dipole interactions and are effective at dissolving the non-polar portions of the molecule. Phenylboronic acid pinacol esters, in general, show good solubility in chloroform.[3][4] |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a versatile solvent for this compound. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Primarily non-polar interactions will dominate, with limited ability to solvate the polar carboxylic acid group. |
| Water | Low | While the carboxylic acid group can interact with water, the large non-polar surface area of the phenyl and pinacol groups is expected to limit aqueous solubility. | |
| Non-Polar Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The significant polarity mismatch between the carboxylic acid group and the non-polar solvent will result in poor solvation. |
Experimental Determination of Solubility: A Self-Validating Approach
To move beyond qualitative predictions to robust, quantitative data, experimental determination is essential. This section provides detailed protocols for both thermodynamic and kinetic solubility assays, which are cornerstones in pharmaceutical and chemical development.[5][6][7][8][9][10][11][12]
Foundational Principle: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium. This is often determined using the shake-flask method over an extended period.[5][8][9][10]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a compound, typically from a DMSO stock, is introduced into an aqueous buffer and allowed to precipitate over a shorter timeframe. It is a high-throughput method often used in early drug discovery.[5][6][7][8][13]
For the purpose of this guide, which focuses on solubility in a range of common organic solvents, the thermodynamic solubility protocol is most relevant.
Experimental Workflow for Thermodynamic Solubility Determination
The following workflow outlines the steps for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Detailed Protocol for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Methanol, Ethanol, THF, DMF, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane) of appropriate purity
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.
-
-
Sample Dilution:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by a validated HPLC-UV or LC-MS method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor
-
Analytical Quantification: Ensuring Trustworthiness and Accuracy
The reliability of any solubility determination rests on the accuracy of the analytical method used for quantification. Both HPLC-UV and LC-MS are powerful techniques for this purpose.
HPLC-UV Method Development Considerations
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water, both with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is often effective.
-
Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection.
-
Validation: The method should be validated for linearity, accuracy, and precision.
LC-MS for Enhanced Specificity and Sensitivity
For complex matrices or very low solubility, LC-MS offers superior selectivity and sensitivity. Electrospray ionization (ESI) in either positive or negative mode can be employed for the detection of the target molecule.
Conclusion and Future Outlook
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this guide provides a robust framework for researchers to navigate this challenge. By understanding the physicochemical drivers of solubility and implementing the detailed experimental protocols provided, scientists can generate the high-quality, reliable data necessary to advance their research and development efforts. The continued investigation and publication of such fundamental physicochemical data will be invaluable to the scientific community, fostering greater efficiency and innovation in the application of this versatile chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Buy this compound | 797755-07-8 [smolecule.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. d-nb.info [d-nb.info]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of 4-(Carboxymethyl)phenylboronic acid pinacol ester
This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-(Carboxymethyl)phenylboronic acid pinacol ester. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and successful application of this versatile reagent.
Introduction: The Dual Functionality of this compound
This compound is a valuable bifunctional molecule in modern organic synthesis and pharmaceutical development.[1] Its structure incorporates a phenylboronic acid pinacol ester, a cornerstone for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a carboxymethyl group, which offers a handle for further derivatization or can modulate the compound's physicochemical properties.[1] The pinacol ester moiety enhances the stability of the boronic acid, making it more robust for storage and handling compared to its free acid form.[2] However, understanding its stability profile is paramount to ensure its reactivity and prevent the formation of impurities that could compromise experimental outcomes.
This guide will delve into the critical factors influencing the stability of this compound, outlining its primary and secondary degradation pathways. We will then translate this mechanistic understanding into actionable recommendations for storage and handling, and provide detailed protocols for assessing its stability.
Chemical Structure and Physicochemical Properties
This compound is a white solid with a melting point in the range of 162-170°C.[1][3] Its pinacol ester structure contributes to better solubility in organic solvents compared to the free boronic acid.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉BO₄ | [1] |
| Molecular Weight | 262.11 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 162-170 °C | [1][3] |
Key Degradation Pathways
The stability of this compound is influenced by several factors, primarily moisture, pH, light, and temperature. These factors can trigger several degradation pathways:
Hydrolysis of the Pinacol Ester
The most significant and common degradation pathway is the hydrolysis of the pinacol ester to the corresponding 4-(carboxymethyl)phenylboronic acid and pinacol.[4][5][6][7] This reaction is reversible but can be driven forward by the presence of water.[5]
The rate of hydrolysis is significantly influenced by pH.[5][6][7] Both acidic and basic conditions can catalyze this process, with studies on similar phenylboronic pinacol esters showing an accelerated rate at physiological pH (7.4).[5][6][7] The presence of the carboxymethyl group, an electron-withdrawing group, can influence the Lewis acidity of the boron atom and potentially affect the rate of hydrolysis.[1]
Secondary Degradation Pathways
Beyond hydrolysis, other degradation mechanisms can occur under specific stress conditions:
-
Protodeboronation: This involves the cleavage of the carbon-boron bond, resulting in the formation of phenylacetic acid.[4][8][9][10][11] This reaction can be promoted by acidic or basic conditions and is a known side reaction in cross-coupling chemistries.[4][8] While pinacol esters are often more stable towards protodeboronation than free boronic acids, it remains a potential degradation route, especially under harsh pH conditions.[4]
-
Oxidation: Arylboronic acids and their esters are susceptible to oxidation, particularly at physiological pH, which can lead to the formation of the corresponding phenol.[12][13][14][15] The presence of reactive oxygen species can accelerate this process. Interestingly, intramolecular coordination of a carboxyl group to the boron atom has been shown to significantly enhance oxidative stability, a feature that might be relevant for the free boronic acid form of this compound.[14][15]
-
Decarboxylation: The phenylacetic acid moiety of the molecule can undergo decarboxylation under certain conditions, such as elevated temperatures, to form 4-methylphenylboronic acid pinacol ester.[3][16][17][18]
Recommended Storage and Handling Procedures
To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment, preferably refrigerated (2-8 °C). | Minimizes the rate of all potential degradation reactions, including hydrolysis and decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the boronic ester. |
| Moisture | Keep in a tightly sealed container in a dry, desiccated environment. | Minimizes hydrolysis of the pinacol ester, which is the primary degradation pathway. |
| Light | Protect from light. | Although not the primary concern, photolytic degradation can occur with complex organic molecules. |
| pH | Avoid exposure to strong acids or bases during storage. | Both acidic and basic conditions can catalyze hydrolysis and protodeboronation. |
Handling:
-
Handle in a well-ventilated area or under a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Minimize exposure to atmospheric moisture by working quickly and resealing the container promptly. For weighing, consider using a glove box or a balance in a low-humidity environment.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.[19][20][21][22]
Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is crucial for separating the intact parent compound from its degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The pH of the aqueous phase should be carefully controlled, as it can influence on-column hydrolysis. A mobile phase without a pH modifier may minimize this issue.
-
Detector: UV detection at an appropriate wavelength (e.g., around 230-254 nm where the phenyl ring absorbs).
-
Challenge: A significant challenge in the HPLC analysis of boronic acid pinacol esters is on-column hydrolysis. To mitigate this, consider using a faster flow rate, a shorter column, or a higher percentage of organic solvent in the initial mobile phase conditions.
Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze by the developed stability-indicating HPLC method.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent compound. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathways.
Conclusion
This compound is a robust and versatile reagent when stored and handled correctly. Its primary stability concern is hydrolysis of the pinacol ester, which is exacerbated by the presence of moisture and non-neutral pH. Secondary degradation pathways such as protodeboronation, oxidation, and decarboxylation should also be considered, particularly under forced degradation conditions. By implementing the recommended storage and handling procedures and utilizing stability-indicating analytical methods, researchers can ensure the quality and reliability of this important building block in their synthetic and drug discovery endeavors.
References
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- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 12. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-(Carboxymethyl)phenylboronic acid Pinacol Ester
For Immediate Release
SHANGHAI, China – December 31, 2025 – As a cornerstone building block in modern medicinal chemistry and drug development, 4-(Carboxymethyl)phenylboronic acid pinacol ester [2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid] presents a versatile scaffold for the synthesis of novel therapeutics and advanced drug delivery systems. This technical guide, intended for researchers, scientists, and drug development professionals, explores the untapped research potential of this compound, providing in-depth insights into its application in oncology, inflammation, and targeted drug delivery.
Core Attributes and Strategic Advantages
This compound (herein referred to as CMPB) is an aromatic boronic acid derivative distinguished by a carboxymethyl group at the para position.[1][2] This unique bifunctionality, combining a stable pinacol boronate and a reactive carboxylic acid, offers significant strategic advantages in synthetic chemistry and drug design. The pinacol ester group enhances stability and solubility in organic solvents, making it an ideal substrate for a variety of coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The carboxymethyl group provides a convenient handle for conjugation to other molecules, such as polymers, peptides, or targeting ligands, expanding its utility in creating complex molecular architectures.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 797755-07-8 | [4] |
| Molecular Formula | C₁₄H₁₉BO₄ | [4][5] |
| Molecular Weight | 262.11 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 165-170 °C | [4] |
I. Advanced Intermediate in the Synthesis of Potent Kinase and Enzyme Inhibitors
A primary and highly promising research avenue for CMPB lies in its role as a key intermediate in the synthesis of targeted therapeutics, particularly inhibitors of enzymes implicated in cancer and inflammatory diseases.
A. Autotaxin (ATX) Inhibitors for Fibrotic Diseases and Cancer
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA axis is implicated in various pathological conditions, including fibrosis and cancer. CMPB serves as a critical building block for a novel class of hydantoin-derived ATX inhibitors.[1][4] The carboxymethylphenyl moiety of CMPB can be incorporated into the inhibitor scaffold to interact with key residues in the active site of ATX, leading to potent and selective inhibition.
B. FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. CMPB is a valuable precursor for the synthesis of 5-aryl-2-aminopyridine derivatives that act as potent FLT3 inhibitors.[4] The phenylacetic acid moiety derived from CMPB can be strategically positioned within the inhibitor to establish crucial interactions within the ATP-binding pocket of the FLT3 kinase, thereby blocking its activity.
II. Architecting Stimuli-Responsive Drug Delivery Systems
The unique chemical properties of the boronic acid functional group make CMPB an exceptional candidate for the design of intelligent drug delivery systems that respond to specific physiological or pathological stimuli.
A. Reactive Oxygen Species (ROS)-Responsive Nanocarriers
Elevated levels of reactive oxygen species (ROS) are a hallmark of inflammatory sites and the tumor microenvironment. The phenylboronic ester moiety of CMPB is susceptible to oxidation by ROS, leading to its cleavage and the formation of a phenol derivative. This ROS-triggered transformation can be harnessed to engineer "smart" nanocarriers that release their therapeutic payload specifically at the site of disease. For instance, CMPB can be incorporated into polymers to create amphiphilic block copolymers that self-assemble into micelles or vesicles.[6] In the presence of high ROS concentrations, the cleavage of the boronic ester triggers the disassembly of the nanocarrier and the release of the encapsulated drug.[6]
Experimental Workflow: Fabrication of ROS-Responsive Micelles
Caption: Workflow for creating and utilizing ROS-responsive drug delivery micelles.
B. Glucose-Responsive Systems for Diabetes Management
Phenylboronic acids are known to form reversible covalent bonds with diols, such as those found in glucose. This interaction can be exploited to create glucose-sensitive materials for self-regulated insulin delivery. While not a direct application of the pinacol ester, the underlying phenylboronic acid moiety of CMPB, after hydrolysis, can be functionalized onto polymers to create hydrogels or nanoparticles that swell or disassemble in the presence of high glucose concentrations, triggering the release of insulin.
III. Enabling Targeted Drug Delivery through Bioconjugation
The carboxylic acid group of CMPB provides a versatile anchor for conjugation to a wide array of biomolecules, enabling the development of targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells while minimizing off-target effects.
A. Targeting Sialic Acid on Cancer Cells
Many cancer cells overexpress sialic acid on their surface. Phenylboronic acids have a known affinity for sialic acid, making them attractive targeting ligands for cancer therapy. CMPB can be conjugated to nanoparticles or drug-polymer conjugates to facilitate their selective uptake by cancer cells through this interaction.
IV. Expanding the Horizon of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7][8] CMPB is emerging as a valuable linker component in the synthesis of PROTACs.[5][7][8] The carboxymethyl group can be used to connect the target protein-binding ligand, while the phenylboronic acid pinacol ester can be coupled to the E3 ligase-binding ligand, or vice versa. The rigid phenyl group can provide favorable geometric constraints to the linker, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Logical Relationship: PROTAC Synthesis and Mechanism of Action
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid | 797755-07-8 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 95 797755-07-8 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Review of 4-(Carboxymethyl)phenylboronic acid pinacol ester literature
An In-depth Technical Guide to 4-(Carboxymethyl)phenylboronic acid pinacol ester for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
This compound, also known as 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid, is a bifunctional organoboron compound that has emerged as a cornerstone reagent in organic synthesis and medicinal chemistry. Its structure uniquely combines a stable arylboronic ester with a reactive carboxylic acid moiety, offering a powerful handle for molecular construction. This guide provides a comprehensive overview of its properties, stability, synthesis, and critical applications, with a focus on the underlying principles that govern its utility for researchers in drug discovery and development.
The key to its widespread use lies in the pinacol ester group, which serves as a robust protecting group for the otherwise unstable boronic acid.[1] Boronic acids are prone to dehydration to form cyclic trimers (boroxines) and can undergo protodeboronation, leading to reduced reactivity and inconsistent results. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively shields the boron atom, rendering the compound significantly more stable, easier to handle, and suitable for extended storage.[1][2]
Physicochemical Properties and Characterization
Understanding the fundamental properties of a reagent is critical for its effective application. This compound is a white to off-white solid at room temperature.[3] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 797755-07-8 | [3][4][5] |
| Molecular Formula | C₁₄H₁₉BO₄ | [3][4][6] |
| Molecular Weight | 262.11 g/mol | [3][4] |
| Melting Point | 165-170 °C | [3] |
| Appearance | Solid | [3] |
| SMILES String | CC1(C)OB(OC1(C)C)c2ccc(CC(O)=O)cc2 | [3] |
| InChI Key | FNLWHBHWDXCWHV-UHFFFAOYSA-N | [3] |
Standard characterization involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework and Mass Spectrometry (MS) to verify the molecular weight.
Caption: Chemical structure of this compound.
The Critical Role of the Pinacol Ester: Stability and Reactivity
The decision to use a boronic acid pinacol ester instead of the corresponding free boronic acid is a strategic one, rooted in the principles of chemical stability. The pinacol group confers significant advantages that streamline synthesis and improve reproducibility.
-
Enhanced Stability: Pinacol esters are less susceptible to moisture and air, simplifying handling and weighing procedures.[1] This stability translates to a longer shelf life, which is crucial for laboratory inventory management.[1]
-
Suppression of Side Reactions: The protection of the boronic acid moiety prevents the formation of boroxine anhydrides, ensuring that the active species is present in a well-defined and monomeric form for reaction.[1]
-
Controlled Reactivity: While stable to storage and purification (including silica gel chromatography), the pinacol ester can be readily hydrolyzed in situ under the basic conditions typical of cross-coupling reactions to generate the active boronic acid species needed for the catalytic cycle.[7] This "on-demand" generation of the reactive species contributes to cleaner reactions and higher yields.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(カルボキシメチル)フェニルボロン酸ピナコールエステル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Buy this compound | 797755-07-8 [smolecule.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 4-(Carboxymethyl)phenylboronic acid pinacol ester: Commercial Availability, Synthesis, and Application in Drug Discovery
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Within the synthetic chemist's toolkit, boronic acids and their derivatives have emerged as indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, 4-(Carboxymethyl)phenylboronic acid pinacol ester, also known by its IUPAC name 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid, has garnered significant attention. Its unique bifunctional nature, possessing both a nucleophilic boronic ester and a functionalizable carboxylic acid moiety, makes it a highly versatile building block for the synthesis of complex organic molecules.[1] The pinacol ester provides enhanced stability and solubility in organic solvents compared to the free boronic acid, facilitating its handling and application in a variety of reaction conditions.[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and key applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in extensive field experience to empower your research endeavors.
Commercial Availability and Supplier Overview
This compound (CAS Number: 797755-07-8) is readily available from a range of chemical suppliers. The purity and available quantities can vary between suppliers, and it is crucial to select a source that meets the specific requirements of your research, whether for initial screening or larger-scale synthesis. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 718831 | ≥95% | 1g, 5g |
| Smolecule | S799353 | In Stock | Custom |
| Alkali Scientific | 718831-1G | - | 1g |
| Boron Molecular | BM768 | - | Custom |
| MedChemExpress | HY-W000969 | >98% | 10mM*1mL, 5mg, 10mg, 50mg, 100mg |
| Chem-Impex | 28682 | - | 250mg, 1g, 5g |
| TCI Chemicals | T3383 | >98% | 1g, 5g |
| Ambeed | A28682 | - | 250mg, 1g, 5g |
Note: Availability, purity, and product numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Technical Data and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉BO₄ | [1] |
| Molecular Weight | 262.11 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 165-170 °C | [3] |
| Solubility | Soluble in many organic solvents. The carboxymethyl group enhances solubility in polar solvents. | [1][4] |
| CAS Number | 797755-07-8 | [5] |
Synthesis of this compound
The synthesis of arylboronic acid pinacol esters is a well-established field in organic chemistry. A common and effective method involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂), a reaction known as the Miyaura borylation.[6] For the synthesis of this compound, a suitable starting material would be a 4-halophenylacetic acid derivative.
Diagram: Synthetic Pathway to this compound
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
Methyl 2-(4-bromophenyl)acetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Miyaura Borylation:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-(4-bromophenyl)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add PdCl₂(dppf) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, 4-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester, can be purified by flash column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified 4-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester in a mixture of THF and water.
-
Add lithium hydroxide (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
Key Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable tool in several areas of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds.[7] The boronic ester functionality readily participates in the catalytic cycle, while the carboxylic acid group can be used for further derivatization or as a key pharmacophoric feature.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Degas the mixture by bubbling with argon for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl acetic acid derivative.
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors.
-
Autotaxin (ATX) Inhibitors: This compound has been utilized in the preparation of hydantoin-derived inhibitors of autotaxin, an enzyme implicated in cancer and inflammation.[3][8] The boronic acid moiety can interact with the active site of the enzyme.[9][10]
-
FLT3 Kinase Inhibitors: It is also used in the synthesis of 5-aryl-2-aminopyridine derivatives that act as FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are targets for the treatment of acute myeloid leukemia (AML).[3][11][12]
PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of target proteins.[13] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound, with its functionalizable carboxylic acid, is an excellent candidate for incorporation into PROTAC linkers.[14]
Diagram: Role of this compound in PROTACs
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxaboroles—Novel Autotaxin Inhibitors | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-(Carboxymethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of a Bifunctional Boronic Ester
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds, particularly for biaryl and substituted aromatic structures.[1][2] The reaction's widespread adoption in pharmaceutical and materials science stems from its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4]
Within the diverse family of organoboron compounds, boronic acid pinacol esters have become indispensable. The pinacolato group offers enhanced stability compared to free boronic acids, mitigating common side reactions like protodeboronation and trimerization into boroxines, thereby improving shelf-life and reaction reproducibility.[5][6]
This guide focuses on a particularly versatile building block: 4-(Carboxymethyl)phenylboronic acid pinacol ester . Its strategic value lies in its bifunctional nature. The pinacol boronic ester moiety serves as a robust handle for palladium-catalyzed Suzuki coupling, while the carboxymethyl group (-CH₂COOH) provides a secondary reactive site for post-coupling modifications. This dual functionality allows for the streamlined synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), PROTAC linkers, and functional materials.[7][8][9][10] This document provides a deep dive into the mechanistic principles, practical considerations, and detailed protocols for leveraging this reagent effectively.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide, Ar-X). This irreversible step oxidizes the catalyst to a Pd(II) species.[1][2]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from boron to the palladium center. The boronic ester must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex.[2][11] This "ate" complex then readily exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol Design: Key Experimental Parameters
The success of a Suzuki coupling with this compound depends on the careful selection of several interdependent parameters.
| Parameter | Selection Rationale & Expert Insights |
| Palladium Catalyst | Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are common and effective. They are reduced in situ to the active Pd(0) species. Ligand: The choice of phosphine ligand is critical. For simple couplings, PPh₃ may suffice. For more challenging substrates (e.g., aryl chlorides), or to improve reaction rates, electron-rich, bulky Buchwald ligands (e.g., SPhos, XPhos) are highly recommended.[11][12] |
| Coupling Partner | The reactivity of the organohalide partner follows the general trend: I > Br > OTf >> Cl.[11] Modern catalyst systems, however, have made the coupling of aryl chlorides routine and economically attractive.[4] |
| Base | The base is essential for activating the boronic ester for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. Crucial Consideration: The carboxymethyl group is an ester, which can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[13] For sensitive substrates, a milder base like KF or using carefully controlled stoichiometry can prevent this side reaction.[11][13] |
| Solvent System | A biphasic or polar aprotic solvent system is typically required. Common choices: Dioxane/H₂O, Toluene/H₂O, THF/H₂O, or DMF.[1][4][12] The aqueous phase facilitates the dissolution of the inorganic base and promotes the formation of the active boronate species.[6] Inert Atmosphere: It is absolutely critical to degas the solvent and maintain the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the Pd(0) catalyst, which can lead to catalyst death and homocoupling side reactions.[5] |
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound. Optimization may be required based on the specific substrate.
Materials & Reagents
| Reagent | Grade | Notes |
| Aryl Bromide (Ar-Br) | ≥98% | Substrate |
| This compound | ≥95% | CAS: 797755-07-8[8] |
| Pd(PPh₃)₄ | 99% | Palladium(0) source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Base |
| 1,4-Dioxane | Anhydrous | Solvent |
| Deionized Water | - | Co-solvent |
| Ethyl Acetate | ACS Grade | Extraction |
| Brine (sat. aq. NaCl) | - | Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying agent |
Step-by-Step Methodology
-
Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Caption: General experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor choice of base or solvent. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst/ligand system.2. Ensure rigorous degassing of all solvents.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[12][14] |
| Protodeboronation | 1. The boronic ester is consumed, but the aryl halide remains.2. Often caused by excess water, high temperatures, or a slow catalytic cycle. | 1. Reduce the amount of water or try anhydrous conditions with a base like KF.2. Use a more active catalyst (e.g., a Buchwald system) to accelerate the productive coupling over the decomposition pathway.[5][13] |
| Homocoupling of Boronic Ester | 1. Presence of O₂ leading to oxidative coupling.2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0). | 1. Improve inert atmosphere technique; ensure all reagents and solvents are oxygen-free.2. Add a small amount of a reducing agent or ensure reaction conditions favor rapid reduction of the Pd(II) source.[5] |
| Hydrolysis of Carboxymethyl Ester | 1. Base is too strong (e.g., NaOH, KOH).2. Prolonged heating in an aqueous basic medium. | 1. Switch to a milder base such as K₂CO₃ or KF.2. Minimize reaction time through catalyst optimization. If hydrolysis is unavoidable, consider protecting the acid or using the free carboxylic acid version of the boronic ester from the start.[13] |
Conclusion
This compound is a highly valuable and versatile reagent for Suzuki-Miyaura cross-coupling. Its stable pinacol ester handle ensures reliable participation in the catalytic cycle, while the carboxymethyl group offers a convenient point for diversification. By understanding the core reaction mechanism and carefully controlling key parameters—namely the catalyst system, base, and reaction atmosphere—researchers can effectively unlock the synthetic potential of this building block for applications ranging from the discovery of novel therapeutics to the creation of advanced functional materials.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Buy this compound | 797755-07-8 [smolecule.com]
- 8. This compound 95 797755-07-8 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Use of 4-(Carboxymethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling
Introduction: A Versatile Building Block for Biaryl Synthesis
4-(Carboxymethyl)phenylboronic acid pinacol ester is an invaluable organoboron compound in modern organic synthesis, particularly for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction.[1][2] Its structure uniquely combines a stable boronic acid pinacol ester with a carboxymethyl functional group, offering a strategic advantage in the synthesis of complex molecules, especially in pharmaceutical and materials science research.[1] The pinacol ester enhances the compound's stability and handling properties compared to the free boronic acid, while the carboxymethyl group provides a versatile handle for further chemical modifications.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and discuss key considerations for optimizing reaction outcomes.
Mechanistic Considerations: The Role of the Boronic Ester
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[4] A key point of discussion in the mechanism when using boronic esters is whether they participate directly in the transmetalation step or first undergo hydrolysis to the corresponding boronic acid.[5][6]
While some studies suggest that in-situ hydrolysis to the more reactive boronic acid is a prerequisite for transmetalation, other research has shown that boronic esters can transmetalate directly to the palladium center.[6][7] The reaction conditions, particularly the presence of water and the nature of the base, can significantly influence the operative pathway.[8] For practical purposes, it is often beneficial to assume that controlled hydrolysis may be a factor and to optimize the reaction conditions accordingly.
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Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Cross-Coupling
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligand
The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. For couplings involving boronic acid pinacol esters, palladium(II) precatalysts that can be easily reduced to the active Pd(0) species are commonly used.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings, often providing good results with boronic esters.[8]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : As a Pd(0) source, it does not require an in-situ reduction step. However, it can be sensitive to air and moisture.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : Often used in combination with a phosphine ligand, this catalyst system offers high reactivity.[9][10]
The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination.
Base
The base is essential for the activation of the boronic ester, facilitating the formation of a more nucleophilic boronate species required for transmetalation.[5] The choice of base can also influence the reaction rate and the suppression of side reactions.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) : These are commonly used inorganic bases that are effective in many Suzuki-Miyaura couplings.
-
Potassium Phosphate (K₃PO₄) : A moderately strong base that is often employed for sensitive substrates and can be particularly effective in couplings with boronic esters.[9][11]
-
Organic Bases : In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for this type of coupling.
The presence of the acidic proton on the carboxymethyl group of the title compound means that an additional equivalent of base may be required to neutralize it, depending on the reaction conditions.
Solvent System
The solvent system must be capable of dissolving the reactants and catalyst while being compatible with the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base and promote the formation of the active boronate species.
-
Dioxane/Water : A common and effective solvent mixture for Suzuki-Miyaura reactions.[8][9]
-
Toluene/Water : Another widely used biphasic system.
-
DMF (Dimethylformamide) or DMA (Dimethylacetamide) : These polar aprotic solvents can be used, sometimes in combination with water.
It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and lower yields.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
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Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio, 0.1-0.2 M concentration with respect to the limiting reagent). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 mmol, 1-5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biphenyl-4-ylacetic acid derivative.[12]
Optimization and Troubleshooting
| Parameter | Typical Conditions | Considerations for Optimization |
| Stoichiometry | 1.2-1.5 equivalents of boronic ester | Increasing the excess of the boronic ester can sometimes improve yields, especially with less reactive aryl halides. |
| Catalyst Loading | 1-5 mol% | For challenging couplings, a higher catalyst loading may be necessary. For large-scale synthesis, minimizing the catalyst loading is desirable. |
| Base | 2-3 equivalents of K₃PO₄ or Cs₂CO₃ | The choice and amount of base can be critical. Weaker bases may require higher temperatures or longer reaction times. |
| Solvent Ratio | 4:1 to 10:1 Dioxane:Water | The amount of water can influence the rate of hydrolysis of the pinacol ester. This ratio may need to be optimized for specific substrates. |
| Temperature | 80-100 °C | Lower temperatures may be possible with highly reactive substrates and efficient catalyst systems. Higher temperatures may be needed for less reactive partners like aryl chlorides. |
| Reaction Time | 2-24 hours | Monitor the reaction to determine the optimal time. Prolonged reaction times at high temperatures can lead to decomposition of the product or catalyst. |
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of biphenyl-4-ylacetic acid derivatives via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent system, and by following a well-designed experimental protocol, researchers can achieve high yields of the desired products. The information and protocols provided in these application notes serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, enabling the efficient construction of complex molecular architectures.
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Versatility of 4-(Carboxymethyl)phenylboronic acid pinacol ester in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Multifunctional Building Block for Complex Molecule Synthesis
In the landscape of modern organic chemistry, the quest for versatile and robust building blocks is paramount for the efficient construction of complex molecular architectures. 4-(Carboxymethyl)phenylboronic acid pinacol ester, with its unique bifunctional nature, has emerged as a cornerstone reagent in medicinal chemistry and materials science. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this valuable synthetic intermediate.
This molecule incorporates a phenylboronic acid, masked as a stable pinacol ester, and a synthetically accessible carboxymethyl group. The pinacol ester enhances stability, rendering the compound less prone to protodeboronation and easier to handle compared to the free boronic acid.[1] This stability is crucial for multi-step syntheses where the boronic acid moiety must endure various reaction conditions before its intended use in cross-coupling reactions.[2] The carboxymethyl (-CH₂COOH) substituent offers a versatile handle for further functionalization, serving as a key attachment point for pharmacophores or for linking to biomolecules and materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 797755-07-8 | [3] |
| Molecular Formula | C₁₄H₁₉BO₄ | [3] |
| Molecular Weight | 262.11 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 165-170 °C | [3] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures.[4]
Mechanistic Considerations: The Role of the Pinacol Ester and Base
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The boronic acid pinacol ester enters the cycle at the transmetalation step. While it was once thought that hydrolysis of the ester to the free boronic acid was a prerequisite, recent studies have shown that boronic esters can undergo transmetalation directly, especially under anhydrous conditions.[1][2] The reaction requires a base to activate the boron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[4]
Application Protocol 1: Synthesis of 5-Aryl-2-Aminopyridine Scaffolds for FLT3 Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a significant target in the treatment of acute myeloid leukemia (AML).[6][7] A common strategy in the design of FLT3 inhibitors is the synthesis of 5-aryl-2-aminopyridine derivatives.[6] this compound serves as an ideal building block to introduce a functionalized phenyl ring at the 5-position of the pyridine core.
Reaction Principle
This protocol details the Suzuki-Miyaura coupling of this compound with a suitable brominated aminopyridine, a common precursor in the synthesis of FLT3 inhibitors.
Caption: Workflow for the Suzuki coupling in FLT3 inhibitor synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (1.1 equiv.)
-
5-Bromo-2-aminopyridine (1.0 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminopyridine product.
Application Protocol 2: Synthesis of Precursors for Boronic Acid-Based Autotaxin Inhibitors
Autotaxin (ATX) is an enzyme implicated in various pathological processes, including cancer and inflammation, making it an attractive drug target.[8][9] Boronic acids have been successfully incorporated into ATX inhibitors to target the active site.[10] The following protocol outlines a two-step procedure, adapted from the synthesis of similar boronic acid-containing compounds, to generate a key intermediate for ATX inhibitors.
Workflow Overview
The synthesis involves the initial palladium-catalyzed borylation of an appropriate aldehyde to form a pinacol ester, followed by a Knoevenagel condensation. This showcases the versatility of boronic acid pinacol esters in multi-step synthetic sequences.
Caption: Two-step synthesis of an ATX inhibitor precursor.
Detailed Experimental Protocol: Step 1 - Miyaura Borylation
Materials and Reagents:
-
Appropriate aryl aldehyde (e.g., methyl 4-formylbenzoate) (1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv.)
-
Potassium acetate (KOAc) (1.5 equiv.)
-
Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the aryl aldehyde, bis(pinacolato)diboron, and potassium acetate in DMF.
-
Add Pd(dppf)Cl₂ to the solution.
-
Stir the reaction mixture at 80 °C for 12-18 hours.[10]
-
Monitor the reaction for the consumption of the starting aldehyde by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting boronic acid pinacol ester aldehyde by column chromatography.
Subsequent Steps
The synthesized boronic acid pinacol ester aldehyde can then be deprotected to the corresponding boronic acid and subsequently used in a Knoevenagel condensation with a thiazolidinedione derivative to furnish the final autotaxin inhibitor scaffold.[10]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its stability, coupled with the dual functionality of the boronic ester and the carboxymethyl group, allows for its strategic incorporation into a wide array of complex molecules. The protocols detailed herein for the synthesis of precursors to FLT3 kinase and autotaxin inhibitors demonstrate its utility in medicinal chemistry and drug discovery. As the demand for sophisticated molecular architectures continues to grow, the applications of this and similar multifunctional reagents are poised to expand further into areas such as materials science, diagnostics, and the development of novel bioconjugates.
References
- 1. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester in Advanced Materials Science: A Guide for Researchers
In the dynamic landscape of materials science, the demand for "smart" materials with tunable properties and responsiveness to specific stimuli is ever-increasing. Among the molecular toolkit available to researchers, boronic acid derivatives have emerged as exceptionally versatile building blocks. This guide focuses on a particularly valuable derivative: 4-(Carboxymethyl)phenylboronic acid pinacol ester . Its unique bifunctional nature, combining a reactive boronic ester with a modifiable carboxylic acid, unlocks a vast potential for creating sophisticated materials for applications ranging from targeted drug delivery to advanced sensors and self-healing polymers.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles that govern the application of this remarkable compound.
Core Concepts: The Power of the Phenylboronic Acid Moiety
At the heart of this molecule's utility lies the phenylboronic acid group, protected as a pinacol ester. This functional group is engaged in a dynamic covalent chemistry that is responsive to several environmental cues, making it an ideal component for stimuli-responsive materials.[1][2]
pH-Responsive Behavior: The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] This equilibrium is pH-dependent, with the anionic form being favored at higher pH. This charge switching can be harnessed to induce conformational changes in polymers, leading to swelling or shrinking of hydrogels, or the disassembly of nanoparticle systems.[4]
Diol-Binding and Sugar Sensing: Boronic acids can reversibly form cyclic esters with 1,2- and 1,3-diols, a class of molecules that includes many biologically important sugars like glucose.[3] This specific interaction is the foundation for developing glucose-responsive materials, particularly for insulin delivery systems that can release their payload in response to high glucose levels.[5]
Reactivity with Reactive Oxygen Species (ROS): The carbon-boron bond in phenylboronic acids is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often upregulated in disease states like cancer and inflammation.[6][7] This ROS-mediated oxidation converts the boronic ester into a phenol, leading to the degradation of the material and the release of an encapsulated therapeutic agent.[8][9]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 797755-07-8 | [10] |
| Molecular Formula | C₁₄H₁₉BO₄ | [10] |
| Molecular Weight | 262.11 g/mol | [10] |
| Appearance | Solid | [10] |
| Melting Point | 165-170 °C | [10] |
| Functional Groups | Carboxylic acid, Phenylboronic acid pinacol ester | [10] |
Application Notes and Protocols
This section provides detailed application notes and step-by-step protocols for the use of this compound in various areas of materials science.
Application 1: Synthesis of ROS-Responsive Nanoparticles for Drug Delivery
Principle: The inherent sensitivity of the phenylboronic ester to ROS can be exploited to create "smart" drug delivery vehicles that release their cargo specifically at sites of disease.[8][9] The carboxylic acid group of this compound provides a convenient handle for conjugation to polymers or other molecules. In this example, we describe the synthesis of hyaluronic acid (HA) based nanoparticles that are responsive to ROS.[11] HA is chosen for its biocompatibility and its ability to target CD44 receptors, which are overexpressed on many cancer cells.[11]
Experimental Workflow:
Caption: Workflow for the synthesis and ROS-triggered drug release from HA-based nanoparticles.
Protocol: Synthesis of ROS-Responsive Hyaluronic Acid Nanoparticles [11]
-
Activation of Hyaluronic Acid (HA):
-
Dissolve 100 mg of hyaluronic acid in 10 mL of deionized water.
-
Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS) to the HA solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups of HA.
-
-
Conjugation with this compound:
-
Dissolve 1.2 equivalents of this compound in 2 mL of a suitable organic solvent (e.g., DMSO).
-
Add the dissolved boronic acid ester to the activated HA solution.
-
Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
-
Purification of the HA-PBAP Conjugate:
-
Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane (MWCO: 3500 Da) to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the HA-PBAP conjugate as a white powder.
-
-
Preparation of Drug-Loaded Nanoparticles:
-
Dissolve 10 mg of the HA-PBAP conjugate and 1 mg of a hydrophobic drug (e.g., curcumin) in 1 mL of DMSO.
-
Add the solution dropwise to 10 mL of deionized water under vigorous stirring.
-
Continue stirring for 2 hours to allow for the self-assembly of nanoparticles.
-
Remove the organic solvent by dialysis against deionized water.
-
-
Characterization:
-
The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Drug loading and encapsulation efficiency can be determined using UV-Vis spectroscopy or HPLC.
-
Application 2: Suzuki-Miyaura Cross-Coupling Reactions
Principle: The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[12][13] this compound serves as an excellent coupling partner, allowing for the introduction of a (carboxymethyl)phenyl group into a wide range of organic molecules. This is particularly useful in medicinal chemistry for the synthesis of complex drug candidates. The pinacol ester form offers improved stability and handling compared to the free boronic acid.[12]
Reaction Mechanism Overview:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [14][15]
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Catalyst and Solvent:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand, 0.01-0.05 equiv.) to the vessel under the inert atmosphere.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application 3: Formation of Stimuli-Responsive Hydrogels
Principle: The ability of boronic acids to form dynamic covalent bonds with diols can be utilized to create self-healing and stimuli-responsive hydrogels.[3][16] By incorporating this compound into a polymer backbone, and then cross-linking with a diol-containing polymer (such as polyvinyl alcohol, PVA), a hydrogel network is formed.[4] The dynamic nature of the boronate ester bonds allows the hydrogel to self-heal after damage. Furthermore, the hydrogel can be designed to degrade in response to changes in pH or the presence of competing sugars.[1][17]
Hydrogel Formation and Stimuli-Response:
Caption: Formation and stimuli-responsive degradation of a boronate ester cross-linked hydrogel.
Protocol: Preparation of a PVA-Boronic Acid Hydrogel [4][17]
-
Synthesis of a Boronic Acid-Functionalized Polymer:
-
Synthesize a polymer backbone (e.g., poly(N-isopropylacrylamide), PNIPAM) with pendant carboxylic acid groups.
-
Conjugate this compound to the polymer using carbodiimide chemistry (similar to the protocol for HA conjugation described above).
-
Hydrolyze the pinacol ester to the free boronic acid by treatment with a mild acid.
-
-
Preparation of Polymer Solutions:
-
Prepare a solution of the boronic acid-functionalized polymer in a suitable buffer (e.g., PBS at pH 7.4).
-
Prepare a solution of polyvinyl alcohol (PVA) in the same buffer.
-
-
Hydrogel Formation:
-
Mix the two polymer solutions at the desired ratio.
-
Gelation should occur rapidly at room temperature. The gelation time and mechanical properties of the hydrogel can be tuned by adjusting the polymer concentrations and the ratio of boronic acid to diol groups.
-
-
Characterization:
-
The rheological properties of the hydrogel can be characterized using a rheometer.
-
Self-healing properties can be assessed by physically cutting the hydrogel and observing its ability to mend over time.
-
Stimuli-responsiveness can be tested by incubating the hydrogel in solutions of different pH or sugar concentrations and observing its degradation.
-
Conclusion
This compound is a powerful and versatile building block for the creation of advanced functional materials. Its unique combination of a stimuli-responsive boronic ester and a readily modifiable carboxylic acid group provides researchers with a wide array of possibilities for designing materials with tailored properties. By understanding the fundamental chemical principles governing its reactivity and by following well-defined protocols, scientists can unlock the full potential of this compound in applications spanning from drug delivery and diagnostics to self-healing materials and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-responsive, dynamically restructuring hydrogels formed by reversible crosslinking of PVA with phenylboronic acid functionalised PPO–PEO–PPO spacers (Jeffamines®) - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers [mdpi.com]
- 17. ROS-responsive hydrogels with spatiotemporally sequential delivery of antibacterial and anti-inflammatory drugs for the repair of MRSA-infected wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using 4-(Carboxymethyl)phenylboronic acid pinacol ester
Introduction: A Versatile Linker for Advanced Bioconjugation
In the landscape of modern drug development and biological research, the precise chemical modification of biomolecules is paramount. 4-(Carboxymethyl)phenylboronic acid pinacol ester has emerged as a key reagent in this field, offering a unique combination of stability, reactivity, and versatility. Its structure, featuring a stable pinacol ester of boronic acid and a reactive carboxymethyl group, makes it an invaluable tool for researchers aiming to create sophisticated bioconjugates.[1][2] The pinacol ester provides a stable, easily handled form of the boronic acid, which is a key participant in the powerful Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction allows for the formation of a stable carbon-carbon bond between an aryl halide-modified biomolecule and the boronic acid ester, a cornerstone of modern bioconjugation.[6][7][8]
The presence of the carboxymethyl group further enhances the utility of this linker. This functional group can be used for secondary modifications, for improving the solubility of the bioconjugate, or as a point of attachment for other molecules of interest, such as imaging agents or therapeutic payloads.[9][10] This dual functionality allows for a modular and strategic approach to the design of complex biomolecular constructs.
These application notes will provide a comprehensive guide to the use of this compound in bioconjugation, with a focus on the Suzuki-Miyaura cross-coupling reaction for the modification of proteins and peptides. We will delve into the mechanistic underpinnings of this chemistry, provide detailed, step-by-step protocols, and offer insights into the critical parameters that ensure successful and reproducible bioconjugation.
Chemical Properties and Handling
A thorough understanding of the reagent's properties is the foundation of any successful application.
| Property | Value | Source |
| Molecular Formula | C14H19BO4 | [11] |
| Molecular Weight | 262.11 g/mol | [2][11] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 165-170 °C | [2][11] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in aqueous solutions. | |
| Storage | Store in a cool, dry place, protected from light and moisture. |
Expert Insight: The pinacol ester group significantly enhances the stability of the boronic acid, making it less prone to protodeboronation, a common side reaction with free boronic acids, especially under aqueous conditions.[3] However, it is still crucial to handle the reagent in a dry environment and use anhydrous solvents for storage and initial reaction setup to prevent premature hydrolysis of the ester.
Mechanism of Action: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has been adapted for the complexities of biological systems.[8] The reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, our pinacol ester) and an organohalide (e.g., an iodo- or bromo-modified amino acid residue in a protein) in the presence of a palladium catalyst and a base.
The catalytic cycle can be broadly understood in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the modified biomolecule, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization of reaction conditions, particularly the choice of catalyst, base, and solvent system, may be necessary for specific biomolecules and applications.
Protocol 1: General Procedure for Peptide Modification
This protocol outlines the modification of a peptide containing a p-iodophenylalanine residue.
Materials:
-
Peptide with p-iodophenylalanine (lyophilized)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4 or a water-soluble palladium complex)
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3)
-
Solvent: Degassed aqueous buffer (e.g., phosphate or borate buffer, pH 7.5-8.5) with a co-solvent like DMF or DMSO.
-
Inert gas (Argon or Nitrogen)
-
Reaction vials and stir bars
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the chosen aqueous buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the peptide) in a minimal amount of DMF or DMSO.
-
Reaction Setup: In a reaction vial under an inert atmosphere, add the peptide solution.
-
Addition of Reagents: To the stirring peptide solution, add the dissolved this compound, followed by the base (2-4 equivalents), and finally the palladium catalyst (0.05-0.1 equivalents).
-
Reaction Incubation: Seal the vial and incubate the reaction at a controlled temperature (typically between 37°C and 60°C) with continuous stirring for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. Take aliquots at different time points, quench with a small amount of a thiol-containing compound (e.g., cysteine) to stop the reaction, and analyze.
-
Purification: Once the reaction is complete, purify the bioconjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
References
- 1. A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. 5z.com [5z.com]
- 7. Peptide Ligation via the Suzuki-Miyaura Cross-Coupling Reaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound 95 797755-07-8 [sigmaaldrich.com]
Application Notes & Protocols: Strategic Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester
Introduction: The Utility of a Bifunctional Building Block
4-(Carboxymethyl)phenylboronic acid pinacol ester is a valuable bifunctional reagent in modern organic synthesis. Its structure combines a stable boronic acid pinacol ester, primed for palladium-catalyzed cross-coupling, with a carboxylic acid moiety that offers a handle for further functionalization or can modulate the physicochemical properties of the final molecule.[1] This unique combination makes it a key intermediate in the development of pharmaceuticals, including kinase and autotaxin inhibitors, and advanced materials.[1]
The Suzuki-Miyaura reaction stands as the preeminent method for forming carbon-carbon bonds using this substrate, prized for its functional group tolerance and mild conditions.[2][3][4] However, the success of the coupling is not guaranteed; it is critically dependent on a judicious choice of catalyst, ligand, base, and solvent. The presence of the acidic carboxymethyl group introduces a specific challenge that must be addressed for optimal reactivity.
This guide provides a comprehensive framework for selecting and optimizing catalytic systems for reactions involving this compound. It moves beyond simple procedural lists to explain the mechanistic rationale behind each choice, empowering researchers to troubleshoot effectively and adapt protocols for novel applications.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
Understanding the fundamental steps of the Suzuki-Miyaura reaction is essential for rational catalyst design. The process is a palladium-catalyzed cycle involving Pd(0) and Pd(II) oxidation states, generally proceeding through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6][7]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition (OA): This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X).[5] The reactivity order for the halide is I > Br > OTf >> Cl.[8] More electron-rich and sterically bulky ligands on the palladium center accelerate this step.[9][10]
-
Transmetalation (TM): The organic group from the boron reagent is transferred to the palladium(II) complex. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex.[11][12][13] The choice of base and the stability of the boronic ester are paramount here.
-
Reductive Elimination (RE): The two organic fragments are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][11] This step is often facilitated by bulky ligands.[11]
Core Components of the Catalytic System
The optimal catalytic system is a synergistic combination of a palladium source, a ligand, a base, and a solvent, each chosen to match the reactivity of the coupling partners.
A. Palladium Precatalysts
The reaction is initiated by a Pd(0) species, but for convenience and air stability, Pd(II) precatalysts are often used, which are reduced to Pd(0) in situ.
| Precatalyst | Common Loading (mol%) | Oxidation State | Key Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | 1-5 | Pd(0) | The classic catalyst. Directly active but can be thermally unstable. Good for simple couplings with aryl iodides/bromides.[6] |
| Pd₂(dba)₃ | 0.5-2 | Pd(0) | Air-stable Pd(0) source. Requires the addition of a supporting ligand. Highly versatile for screening different ligands. |
| PdCl₂(dppf) | 1-3 | Pd(II) | An air-stable, reliable precatalyst with a built-in, robust bidentate ligand. Excellent for a wide range of aryl bromide couplings.[14] |
| PEPPSI™-Type | 0.5-2 | Pd(II) | "Palladium Enhanced Precatalyst Preparation Stabilization and Initiation." Highly active catalysts with an N-heterocyclic carbene (NHC) ligand, excellent for challenging couplings, including some aryl chlorides.[2][4] |
B. Ligands: The Architect of Reactivity
The ligand is arguably the most critical component for tuning reactivity. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.
Caption: Fig. 2: Influence of ligand properties on key reaction steps.
Classes of Ligands for Consideration:
-
Triphenylphosphine (PPh₃): The traditional workhorse. While effective for reactive substrates (aryl iodides/bromides), its relatively small size and moderate electron-donating ability limit its use in more demanding transformations.
-
Bulky, Electron-Rich Biarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are state-of-the-art for Suzuki-Miyaura couplings. Their steric bulk promotes reductive elimination, while their electron-rich nature accelerates oxidative addition, making them highly effective for unreactive electrophiles like aryl chlorides.[9]
-
Bidentate Phosphines (dppf, XantPhos): These ligands chelate to the palladium center, providing high thermal stability. The "bite angle" of the ligand can significantly influence catalytic activity.[2] Dppf is a highly reliable and versatile choice for general screening.
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable bonds with palladium.[11] They are often more thermally robust than phosphine ligands and show excellent activity for coupling sterically hindered substrates or aryl chlorides.[15][16]
C. The Base: A Multifaceted Activator
The base plays several crucial roles: it activates the boronic ester for transmetalation, participates in the formation of the active catalyst, and influences the overall reaction rate.[11][12]
Key Insight for this compound: The substrate itself is acidic. Therefore, at least two equivalents of base are required : one to deprotonate the carboxylic acid, forming a carboxylate salt, and a second equivalent to participate in the catalytic cycle. Insufficient base is a common cause of reaction failure with this substrate.
Commonly Used Bases:
| Base | Strength | Solubility | Typical Use Case |
| K₃PO₄ | Strong | Moderate in H₂O | An excellent, robust choice for pinacol esters and challenging couplings, including those with aryl chlorides.[17] |
| K₂CO₃ / Cs₂CO₃ | Moderate/Strong | Moderate/High in H₂O | Standard, reliable bases for a wide range of couplings with aryl bromides. The larger cesium cation can sometimes accelerate reactions. |
| KF | Weak | High in H₂O | Used when base-sensitive functional groups are present on either coupling partner.[13] |
D. Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Aprotic polar solvents are common, often with water as a co-solvent to dissolve the base.
-
Toluene, 1,4-Dioxane, THF: Standard choices for Suzuki reactions. Dioxane is a particularly good solvent for a wide range of couplings.[2]
-
Water: Essential when using inorganic bases like K₃PO₄ or K₂CO₃. It aids in dissolving the base and can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ, which is a proposed mechanistic pathway.[2][14] A typical ratio is 4:1 or 5:1 organic solvent to water.
Experimental Protocols
The following protocols provide validated starting points for reaction development. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent catalyst oxidation and boronic ester homocoupling. [2]
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol utilizes a robust and widely applicable catalyst system for coupling this compound with a moderately reactive aryl bromide.
-
Reaction: Coupling of this compound with 4-bromoanisole.
-
Catalyst System: PdCl₂(dppf) • CH₂Cl₂ / K₃PO₄ / Dioxane-H₂O
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 131 mg, 0.5 mmol), 4-bromoanisole (1.2 equiv., 112 mg, 0.6 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv., 318 mg, 1.5 mmol).
-
Add the palladium precatalyst, PdCl₂(dppf) • CH₂Cl₂ (3 mol%, 12.2 mg, 0.015 mmol).
-
Seal the vial with a septum cap. Evacuate and backfill the vial with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The disappearance of the limiting reagent (the boronic ester) indicates completion.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel. The aqueous layer will be basic. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Expected Outcome: Yields typically range from 85-95%.
Protocol 2: Challenging Coupling with an Aryl Chloride
This protocol employs a more active, specialized catalyst system required for the oxidative addition to a less reactive C-Cl bond.[17]
-
Reaction: Coupling of this compound with 4-chloroanisole.
-
Catalyst System: Pd₂(dba)₃ / SPhos / K₃PO₄ / Toluene-H₂O
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol% Pd, 6.9 mg, 0.0075 mmol) and the SPhos ligand (3.3 mol%, 12.3 mg, 0.03 mmol).
-
Seal the vial, and evacuate and backfill with argon three times.
-
Add degassed toluene (2 mL). Stir at room temperature for 10 minutes to allow for catalyst pre-formation.
-
In a separate vial, add this compound (1.0 equiv., 131 mg, 0.5 mmol), 4-chloroanisole (1.5 equiv., 107 mg, 0.75 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv., 318 mg, 1.5 mmol).
-
Add the pre-formed catalyst solution to the vial containing the reagents via syringe. Rinse the catalyst vial with additional degassed toluene (2 mL) and add to the reaction mixture.
-
Add degassed water (1 mL).
-
Seal the reaction vial tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Validation Checkpoint: Monitor reaction progress by LC-MS or GC-MS. Due to the lower reactivity of the aryl chloride, longer reaction times are expected.
-
Follow the workup, extraction (with acidification), and purification procedure described in Protocol 1.
Expected Outcome: Yields typically range from 70-90%, demonstrating the necessity of the advanced ligand system.
Data Summary and Troubleshooting
Comparative Catalyst System Performance
| Parameter | Protocol 1 (Standard) | Protocol 2 (Challenging) | Rationale |
| Electrophile | Aryl Bromide | Aryl Chloride | C-Cl bond is stronger and requires a more active catalyst for oxidative addition. |
| Pd Source | PdCl₂(dppf) | Pd₂(dba)₃ | dppf is a robust system for bromides. dba allows for flexible ligand screening. |
| Ligand | dppf (built-in) | SPhos (Biarylphosphine) | SPhos provides the necessary steric bulk and electron density to activate the C-Cl bond.[9] |
| Base | K₃PO₄ | K₃PO₄ | A strong base is effective for both couplings, particularly with pinacol esters.[17] |
| Solvent | Dioxane / H₂O | Toluene / H₂O | Both are effective solvent systems. Toluene is often preferred for higher-temperature reactions. |
| Temperature | 90 °C | 100-110 °C | Higher energy is needed to overcome the activation barrier for the C-Cl bond. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient base (only 1-1.5 eq. used).2. Inactive catalyst (degraded by oxygen).3. Ligand not suitable for the electrophile. | 1. Increase base to at least 2.5-3.0 equivalents. 2. Ensure rigorous degassing of solvents and use a fresh catalyst under an inert atmosphere.3. For aryl chlorides, switch to a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC-based catalyst. |
| Homocoupling of Boronic Ester | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[2] | Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents) and maintain a positive pressure of inert gas. |
| Protodeboronation | The boronic ester is replaced by a hydrogen atom. Caused by overly harsh conditions or excess water. | The pinacol ester is relatively stable against this.[2][18] If observed, try using a milder base (K₂CO₃), reducing the amount of water, or lowering the reaction temperature. |
| Formation of Byproducts | Incomplete reaction; side reactions due to high temperatures. | Ensure the reaction goes to completion. If side products persist, screen different solvents or try a lower reaction temperature with a more active catalyst. |
Catalyst Selection Workflow
For a new reaction with this compound, the primary decision point is the reactivity of the electrophilic partner.
Caption: Fig. 3: Decision workflow for catalyst selection.
Conclusion
Successful Suzuki-Miyaura coupling of this compound is readily achievable through a systematic and mechanistically informed approach to catalyst selection. The stability of the pinacol ester provides a significant advantage against protodeboronation, a common side reaction. The key to success lies in matching the ligand's electronic and steric properties to the reactivity of the electrophile and, critically, accounting for the acidic nature of the substrate by using a sufficient excess of a strong inorganic base like K₃PO₄. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of valuable compounds for drug discovery and materials science.
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: Optimizing Solvent Effects on the Reactivity of 4-(Carboxymethyl)phenylboronic acid Pinacol Ester
Introduction: The Critical Role of a Versatile Linker
4-(Carboxymethyl)phenylboronic acid pinacol ester is a bifunctional molecule of significant interest in modern drug development and chemical biology. Its structure, featuring a reactive boronic ester and a versatile carboxylic acid handle, makes it an invaluable building block for the synthesis of complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The boronic ester moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2]
The success of these synthetic transformations, however, is not solely dependent on the choice of catalyst or base; the solvent plays a paramount, yet often underestimated, role.[3] The solvent medium dictates the solubility of reagents, influences the stability of reactive intermediates and transition states, and can even alter the catalytic cycle itself.[4][5] An improper solvent choice can lead to sluggish reactions, low yields, and the formation of undesirable byproducts, such as premature hydrolysis of the pinacol ester to the less stable boronic acid.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and harnessing solvent effects to control the reactivity of this compound. We will explore the fundamental principles governing solvent-solute interactions and provide a detailed, field-tested protocol for systematically evaluating solvent performance to optimize reaction outcomes.
Core Principles: Decoding Solvent-Molecule Interactions
The reactivity of this compound is governed by the interplay of its distinct functional domains with the surrounding solvent molecules. Understanding these interactions is key to rational solvent selection.
-
The Boronic Ester Moiety: The boron atom in the pinacol ester is Lewis acidic, making it susceptible to coordination with Lewis basic solvent molecules (e.g., THF, Dioxane, DMF). This coordination can influence the rate of key steps in the Suzuki-Miyaura catalytic cycle, such as transmetalation.[8][9] Furthermore, the ester is prone to hydrolysis, especially under aqueous basic or acidic conditions, to yield the corresponding boronic acid.[10][11] Protic solvents (e.g., water, alcohols) can facilitate this hydrolysis, while aprotic solvents generally offer greater stability.[12]
-
The Carboxymethyl Group: This portion of the molecule introduces polarity and the potential for hydrogen bonding. In polar protic solvents, the carboxylic acid can be deprotonated by a base, forming a carboxylate anion. The solvation of this charged species can significantly impact the molecule's overall solubility and reactivity.[13]
-
The Aromatic Ring: The phenyl group provides a nonpolar, hydrophobic domain that interacts favorably with nonpolar or aromatic solvents like toluene.
The choice of solvent, therefore, creates a delicate balance. A solvent must effectively dissolve all reaction components while selectively stabilizing the desired transition states over those leading to side reactions. For instance, in a Suzuki-Miyaura coupling, polar aprotic solvents like DMF or MeCN have been shown to stabilize anionic transition states during the oxidative addition step, which can alter reaction selectivity and rate.[4][14][15] However, the role of the solvent is complex and does not always correlate directly with simple parameters like dielectric constant.[14]
Diagram: Key Structural Features and Solvent Interaction Sites
Caption: Molecular structure and key sites for solvent interaction.
Experimental Protocol: Kinetic Analysis of a Model Suzuki-Miyaura Coupling
To quantitatively assess solvent effects, a systematic kinetic analysis is indispensable. This protocol describes a robust method for comparing the reaction rates of a model Suzuki-Miyaura coupling in a panel of representative solvents using HPLC to monitor the reaction progress.
Materials and Reagents
-
Substrates:
-
This compound
-
4-Bromoanisole (Model coupling partner)
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald-type ligand (e.g., SPhos)
-
-
Base:
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
-
Internal Standard:
-
Biphenyl or Decane (must be stable under reaction conditions and chromatographically resolved)
-
-
Solvent Panel (Anhydrous, HPLC Grade):
-
Aprotic, Polar: Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Aprotic, Nonpolar: Toluene
-
Protic, Polar: Ethanol/Water (e.g., 9:1 v/v)
-
-
Quenching Solution: 1 M Hydrochloric acid (HCl)
-
Extraction Solvent: Ethyl acetate (EtOAc)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Inert atmosphere reaction setup (e.g., Schlenk line or glovebox)
-
Magnetic stir plates with heating capabilities
Experimental Workflow
Diagram: Experimental Workflow for Solvent Screening
Caption: Step-by-step workflow for kinetic analysis of solvent effects.
Detailed Procedure
-
Stock Solution Preparation:
-
Prepare a stock solution of the internal standard (e.g., 50 mM Biphenyl in Ethyl Acetate).
-
Prepare a stock solution of the palladium precatalyst and ligand in a suitable solvent (e.g., Toluene or Dioxane). This ensures accurate dispensing of small quantities.
-
-
Reaction Setup (Perform for each solvent in parallel):
-
To a dry reaction vial equipped with a stir bar, add this compound (e.g., 0.2 mmol, 1.2 equiv).
-
Add 4-Bromoanisole (e.g., 0.167 mmol, 1.0 equiv).
-
Add K₂CO₃ (e.g., 0.4 mmol, 2.4 equiv).
-
Add the chosen solvent (e.g., 4.0 mL).
-
Seal the vial and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes while stirring.
-
-
Reaction Initiation and Monitoring:
-
Place the vials in a pre-heated block at the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the catalyst solution (e.g., 2 mol% Pd) via syringe. This is time zero (t=0).
-
At specified time points (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a labeled microcentrifuge tube containing 1M HCl (0.5 mL).
-
Add the internal standard stock solution (0.5 mL) to the quenched mixture.
-
Vortex thoroughly to ensure complete extraction of organic components into the ethyl acetate layer.
-
Centrifuge briefly to separate the layers.
-
-
HPLC Analysis:
-
Transfer the top organic layer to an HPLC vial.
-
Inject onto the HPLC system.
-
Use a suitable gradient method (e.g., Acetonitrile/Water with 0.1% Formic Acid) to achieve baseline separation of the starting materials, product, and internal standard.
-
Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Data Analysis
-
Generate a calibration curve for the product relative to the internal standard to determine response factors.
-
For each time point, calculate the concentration of the product formed.
-
Plot the concentration of the product versus time for each solvent.
-
Determine the initial reaction rate (k) by calculating the slope of the linear portion of the curve (typically the first 10-20% of the reaction).
Data Interpretation and Recommendations
The kinetic data will allow for a direct comparison of solvent performance. The results can be summarized to guide future experimental design.
Table 1: Illustrative Kinetic Data for Model Suzuki Coupling
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Initial Rate (k_rel) | Observations / Potential Side Reactions |
| Toluene | 2.4 | Aprotic, Nonpolar | 1.0 | Good baseline reactivity; may have solubility issues with base. |
| Dioxane | 2.2 | Aprotic, Polar (Ether) | 3.5 | Excellent solvent for Suzuki; good balance of polarity and coordination. |
| THF | 7.6 | Aprotic, Polar (Ether) | 2.8 | Good performance, but lower boiling point may limit reaction temperature. |
| DMF | 36.7 | Aprotic, Polar (Amide) | 4.2 | High rate; can promote side reactions at high temps; difficult to remove. |
| Acetonitrile | 37.5 | Aprotic, Polar (Nitrile) | 1.8 | Moderate rate; can sometimes inhibit catalyst activity.[15] |
| Ethanol/H₂O (9:1) | ~28 | Protic, Polar | 0.5 | Slow reaction; significant hydrolysis of pinacol ester observed by HPLC. |
Note: The data presented in this table are illustrative and intended to demonstrate expected trends. Actual results will vary based on specific reaction conditions.
Diagram: Influence of Solvent Polarity on Transition State Stabilization
Caption: Polar solvents can stabilize charged transition states, lowering the activation energy (ΔG‡) and accelerating the reaction rate.
Recommendations:
-
For Maximizing Reaction Rate: Polar aprotic solvents like Dioxane and DMF are often the best choice. They effectively solvate the polar intermediates and transition states common in the Suzuki-Miyaura catalytic cycle.[14][16]
-
For Substrate Stability: When dealing with substrates sensitive to hydrolysis, strictly anhydrous aprotic solvents like Toluene or Dioxane are recommended. Avoid protic co-solvents like water or alcohols unless they are explicitly required for the specific catalytic system.
-
For Process and Scalability: Toluene and 2-MeTHF are often preferred in industrial settings due to their favorable boiling points, ease of removal, and better environmental/safety profiles compared to solvents like DMF or Dioxane.
-
Initial Screening: A parallel screen using Dioxane , Toluene , and THF provides a strong starting point for optimization, covering a useful range of polarity and coordinating ability.
By systematically applying the principles and protocols outlined in this note, researchers can demystify the impact of the solvent, leading to more rational, efficient, and reproducible synthetic outcomes with this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Low yield in Suzuki reaction with 4-(Carboxymethyl)phenylboronic acid pinacol ester
Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and validated protocols to address the specific challenges encountered when using 4-(Carboxymethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial problems. For a deeper analysis, proceed to the detailed troubleshooting guide.
Q1: My Suzuki reaction has a very low yield or failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most efficient approach.
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are active and not degraded. Phosphine ligands are particularly susceptible to oxidation.[1] Using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can often resolve issues related to catalyst activation.[2]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic ester and decomposition of the Pd(0) catalyst.[2][3] Ensure your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from setup to workup.
-
Reagent Quality: Verify the purity and stability of your this compound and the aryl halide. Boronic esters can hydrolyze over time, and the reactivity of the aryl halide (I > Br > OTf >> Cl) is a critical factor.[1][4][5]
Q2: My starting materials are consumed, but I'm not forming the desired product. What is the likely cause?
A2: The consumption of starting materials without product formation strongly suggests the prevalence of side reactions. The most common culprit is protodeboronation , where the C-B bond is cleaved and replaced with a hydrogen atom from a proton source (like water or alcohol).[6] This is particularly problematic for boronic esters bearing electron-withdrawing groups, such as the carboxymethyl group.[1][7] To mitigate this, consider using milder bases, anhydrous conditions, or converting the boronic ester to a more robust derivative like a potassium trifluoroborate salt.[2]
Q3: I'm observing a significant amount of a homocoupled dimer of my boronic ester. How can I prevent this?
A3: Homocoupling is primarily driven by the presence of oxygen or an excess of Pd(II) species in the reaction.[2][3]
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Ensure all solvents (including any water used in the base solution) are thoroughly degassed.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the initial, sometimes problematic, reduction step from a Pd(II) source. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).[2]
In-Depth Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving low-yield issues.
The Boronic Ester: Stability and Reactivity
This compound presents a unique challenge. While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to degradation.[3][8]
-
Hydrolysis: The pinacol ester can hydrolyze back to the boronic acid, especially in the presence of water and base.[4][9] While the boronic acid is often the active species, its premature formation can lead to decomposition. Furthermore, the carboxymethyl ester group is also susceptible to hydrolysis under strongly basic conditions, leading to the corresponding carboxylate, which can alter solubility and potentially chelate the palladium catalyst.
-
Protodeboronation: As an electron-deficient arylboronic ester, this reagent is susceptible to protodeboronation, a major non-productive pathway.[1][6] This side reaction is often accelerated by high temperatures and strong bases.[6]
Solutions:
-
Use fresh, high-purity boronic ester for each reaction.
-
To significantly increase stability, convert the boronic ester to its corresponding potassium trifluoroborate (BF₃K) salt.[2][10] These salts are highly crystalline, air-stable solids that are more resistant to protodeboronation and release the boronic acid slowly under reaction conditions.[2]
The Role of the Base
The base is critical for activating the boronic acid/ester for the transmetalation step.[11][12] However, for this substrate, an overly strong base can promote hydrolysis of the ester groups and protodeboronation.
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Common Usage & Remarks | Suitability for this Substrate |
| K₂CO₃ | Moderate | A very common, inexpensive choice. Often used in aqueous solutions.[13] | Moderate. Can be effective, but risk of ester hydrolysis exists. |
| K₃PO₄ | Moderate | Often provides excellent results, especially with challenging substrates. Soluble in some organic solvents.[14][15] | High. A preferred choice. Its moderate basicity minimizes hydrolysis and protodeboronation while effectively promoting the reaction. |
| Cs₂CO₃ | Strong | Highly effective for difficult couplings, but more expensive. Its high solubility in organic solvents can be advantageous.[6] | Use with caution. May accelerate ester hydrolysis. Best reserved for very unreactive coupling partners. |
| KF | Weak | Acts as both a base and an activator for the boronic acid. Often used in anhydrous conditions.[16] | Good. A mild option that can be very effective, particularly if protodeboronation is a major issue. |
| Organic Bases | Variable | E.g., Et₃N, DIPEA. Generally used for substrates with highly base-sensitive functional groups.[11] | Low. Typically not strong enough to efficiently promote transmetalation in this system. |
Recommendation: Start with K₃PO₄ . It provides a good balance of reactivity and selectivity, minimizing the risk of side reactions associated with the ester functionalities.
Catalyst, Ligand, and Solvent Selection
The choice of the palladium source and ligand is crucial for an efficient catalytic cycle.
-
Catalyst: Modern palladium precatalysts, such as the Buchwald G3/G4 series (e.g., XPhos Pd G3), are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][16] They are air-stable and generate the active Pd(0) species cleanly and efficiently upon heating, which can suppress side reactions like homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for Suzuki couplings.[17] They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. Ligands like SPhos, XPhos, or P(tBu)₃ are excellent choices for challenging substrates.[16]
-
Solvent: The solvent must solubilize all components of the reaction. A mixture of a polar aprotic solvent and water is common.
-
1,4-Dioxane / H₂O: A classic and often effective system.
-
Toluene / H₂O: Good for higher temperatures.
-
2-MeTHF / H₂O: A more environmentally friendly and often higher-performing alternative to THF.
-
Anhydrous Solvents (e.g., Toluene, Dioxane): Use with anhydrous bases like KF or K₃PO₄ (finely powdered) when protodeboronation is a severe problem.[2]
-
Validated Experimental Protocols
Protocol 1: General Suzuki Coupling with this compound
This protocol uses a robust Buchwald precatalyst and K₃PO₄, a combination optimized to minimize side reactions.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (0.5–2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Prepare a 5:1 mixture of dioxane and water and degas it thoroughly by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent mixture to the reaction vessel via syringe under a positive pressure of inert gas. The final concentration should be ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).[1]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of the Potassium Trifluoroborate (BF₃K) Salt
If protodeboronation is persistent, converting the pinacol ester to its more stable BF₃K salt is a highly effective strategy.
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol (MeOH) and Acetone
-
Water
Procedure:
-
Dissolution: Dissolve the pinacol ester in methanol. Add an aqueous solution of KHF₂ (4.0 equiv).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate of the BF₃K salt should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water, then cold acetone to remove impurities and residual water.
-
Drying: Dry the white crystalline solid under high vacuum. The resulting BF₃K salt can be used in place of the pinacol ester in Suzuki coupling reactions, typically with a carbonate base.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-(Carboxymethyl)phenylboronic acid pinacol ester
Welcome to the technical support guide for 4-(Carboxymethyl)phenylboronic acid pinacol ester (CM-PhBpin). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most pressing questions users face during the storage, handling, and reaction of this compound.
Q1: My Suzuki-Miyaura coupling reaction has a low yield. What are the most likely causes?
Low yields are often attributable to a few key side reactions involving the boronic ester. The primary culprits are protodeboronation, hydrolysis of the pinacol ester, and catalyst deactivation. Each of these pathways depletes the active boronic ester from the reaction mixture, preventing its efficient transfer to the palladium catalyst. A fourth possibility, homocoupling of the boronic ester, can also consume the starting material and complicate purification. Careful optimization of your reaction conditions is crucial to suppress these competing reactions.
Q2: I've identified a byproduct that is just toluene-4-acetic acid. What is this side reaction and how can I prevent it?
This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1] This is one of the most common failure modes for reactions involving arylboronic acids and their esters.[1][2][3]
Causality: Protodeboronation can be catalyzed by acids, bases, or even trace metals.[3] The reaction mechanism is highly dependent on the pH and reaction conditions.[4][5][6][7] While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to this process.[4][5][6][7] In fact, hydrolysis of the ester to the more labile boronic acid can be a key step in the overall protodeboronation pathway.[5][6][7]
Preventative Measures:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents. Water can facilitate both hydrolysis to the more reactive boronic acid and act as a proton source.
-
Select the Right Base: The choice of base is critical. While a base is required to activate the boronic ester for transmetalation, strong aqueous bases can accelerate both hydrolysis and protodeboronation.[8] Consider using milder, non-aqueous bases like CsF or K₃PO₄. You may also need to add an extra equivalent of base to neutralize the acidic proton of the carboxylic acid group.[9]
-
Degas Thoroughly: Oxygen can promote oxidative side reactions that may lead to deboronation pathways. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen).
-
Minimize Reaction Time and Temperature: Use the lowest temperature and shortest time necessary for the completion of the desired coupling reaction. Prolonged reaction times at elevated temperatures increase the likelihood of protodeboronation.
Q3: My crude NMR shows the presence of pinacol and 4-(carboxymethyl)phenylboronic acid. Why is my ester hydrolyzing?
The presence of these species indicates the hydrolysis of the pinacol ester protecting group.[10][11][12][13]
Causality: The B-O bonds of the pinacol ester are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[11][12][13] The stability of phenylboronic pinacol esters is highly pH-dependent, with hydrolysis often accelerated at physiological pH.[11][12][13] The resulting free boronic acid is often less stable and more prone to other side reactions like protodeboronation or trimerization into boroxines.
Preventative Measures:
-
Strict Moisture Control: As with preventing protodeboronation, the rigorous exclusion of water from your reaction is paramount.
-
Optimize pH: If your reaction conditions are highly basic or acidic, consider if they can be moderated. For Suzuki couplings, using a weaker base or a biphasic system where the concentration of water in the organic phase is low can help.
-
Storage: Store the reagent in a desiccator or under an inert atmosphere to prevent hydrolysis during storage.[14]
Q4: How does the carboxylic acid functional group interfere with my cross-coupling reaction?
The carboxylic acid moiety is not inert and can actively participate in or interfere with the reaction.[9]
Causality:
-
Base Consumption: The acidic proton of the carboxylic acid will be deprotonated by the base in the reaction mixture. You must account for this by adding at least one extra equivalent of base.
-
Solubility Issues: The resulting carboxylate salt may have significantly different solubility in the reaction solvent compared to the starting ester, potentially causing it to precipitate from the organic phase and slow down the reaction.[9]
-
Catalyst Inhibition: The carboxylate can act as a ligand for the palladium center. This coordination can stabilize the palladium complex, potentially hindering the catalytic cycle and deactivating the catalyst.[9]
Troubleshooting Strategy:
-
Protecting Group: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This circumvents all the issues above. The protecting group can be removed by saponification after the coupling reaction is complete.[9]
-
Solvent System Optimization: If protection is not feasible, carefully select a solvent system (e.g., DMF, dioxane/water mixtures) that can solubilize both the carboxylate salt and the other reagents.[9][15]
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more robust to potential inhibition by carboxylates. If you suspect catalyst poisoning, screening different catalyst systems (e.g., switching from a Pd(II) to a Pd(0) source like Pd(PPh₃)₄) may be beneficial.[9]
Q5: I am struggling to purify my final compound. The boronic acid starting material is difficult to remove by column chromatography.
Purification of compounds containing boronic acid or ester functionalities can be challenging.[4][16][17]
Causality: Boronic esters and acids can interact strongly with silica gel. This can lead to significant streaking, poor separation, or even complete retention on the column.[4][16] In some cases, the acidic nature of standard silica gel can cause the pinacol ester to hydrolyze during chromatography.[16]
Purification Strategies:
-
Aqueous Wash: Before chromatography, perform an acidic and/or basic aqueous wash of your organic extract. A basic wash (e.g., with dilute NaOH or Na₂CO₃) can deprotonate the carboxylic acid of the unreacted starting material, extracting it into the aqueous layer. Be sure to re-acidify the aqueous layer and extract back if you need to recover the starting material.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography, which can mitigate the issues seen with acidic silica gel.[17]
-
Derivatization: In difficult cases, unreacted boronic acid can be converted into a more easily separable derivative. For example, treatment with diethanolamine can form a zwitterionic adduct that can be filtered off.[16]
-
Crystallization: If your desired product is a solid, recrystallization is often the most effective method for removing trace impurities, including residual starting material.
Visualizing Reaction Pathways
To better understand the competing reactions, it is helpful to visualize the desired catalytic cycle against the common side reactions.
Caption: Competing reaction pathways for CM-PhBpin.
Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshoot and optimize your reaction to favor the desired cross-coupling product.
| Parameter | Problem Indication | Recommended Action & Rationale |
| Reagent Quality & Storage | Low yield, significant hydrolysis byproduct | Store CM-PhBpin under inert gas in a desiccator.[14] Ensure starting materials (aryl halide, solvent, base) are pure and anhydrous. |
| Solvent | Poor solubility, low conversion | Use dry, degassed solvents. Common choices include Dioxane, Toluene, or DMF. For the carboxylate form, a more polar solvent or a biphasic system may be required.[9] |
| Base | Protodeboronation, ester hydrolysis | Use the weakest base effective for your system. Anhydrous bases like K₃PO₄, Cs₂CO₃, or CsF are often preferred over NaOH or KOH.[8][9] Use ≥2 equivalents to account for the acidic proton. |
| Catalyst System | No reaction, catalyst decomposition (black precipitate) | Ensure you are using an appropriate Pd source and ligand. If catalyst deactivation by the carboxylate is suspected, try a more robust ligand or switch from a Pd(II) pre-catalyst to a Pd(0) source (e.g., Pd(PPh₃)₄).[9] |
| Temperature & Time | Formation of degradation products | Run the reaction at the lowest temperature that affords a reasonable rate (often 80-100 °C). Monitor by TLC or LC-MS and stop the reaction once the limiting reagent is consumed to avoid prolonged heating. |
| Atmosphere | Low yield, homocoupling byproduct | Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocol: Standard Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - American Chemical Society - Figshare [acs.figshare.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Buy this compound | 797755-07-8 [smolecule.com]
- 11. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 12. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-(Carboxymethyl)phenylboronic acid pinacol ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the purification of reaction products derived from 4-(Carboxymethyl)phenylboronic acid pinacol ester. The presence of both a boronic ester and a carboxylic acid functional group presents unique challenges in product isolation and purification, particularly in common applications like the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This resource offers practical, field-proven solutions to overcome these hurdles.
Section 1: Understanding the Core Challenges
Reactions involving this compound, a key intermediate in organic synthesis and pharmaceutical development, often result in complex crude mixtures.[1][2] The primary purification challenges stem from the inherent properties of the starting material and the common side reactions.
Key Impurities to Consider:
-
Unreacted Starting Materials: Both the boronic ester and the coupling partner (e.g., an aryl halide).
-
Boron-Containing Byproducts:
-
Catalyst Residues: Primarily residual palladium from cross-coupling reactions.[8][9][10]
-
Base and Salts: Inorganic bases (e.g., K₂CO₃, K₃PO₄) and their corresponding salts.
The presence of the carboxylic acid moiety significantly increases the polarity of both the desired product and several potential byproducts, complicating standard purification techniques like silica gel chromatography.
Section 2: Troubleshooting and FAQs
This section addresses specific issues encountered during the purification process in a question-and-answer format.
FAQ 1: My primary impurity is unreacted this compound. How can I remove it?
This is a common issue, especially in reactions that do not go to completion. The acidic nature of the starting material can be leveraged for its removal.
Strategy 1: Aqueous Basic Extraction
This is the most straightforward approach. The carboxylic acid group will be deprotonated by a mild base, forming a water-soluble carboxylate salt.
-
Rationale: The desired biaryl product (assuming a successful Suzuki coupling) is typically less polar and will remain in the organic phase, while the deprotonated starting material will partition into the aqueous phase.
Step-by-Step Protocol: Basic Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.
-
Back-Extraction (Optional): To ensure no product was lost to the aqueous phase, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent.
-
Final Wash and Drying: Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Strategy 2: Scavenger Resins
For more stubborn cases or when aqueous workups are undesirable, solid-supported scavengers are highly effective.[11]
-
Rationale: Scavenger resins with basic functional groups will bind to the acidic starting material, allowing for its removal by simple filtration.[12]
Recommended Scavenger Resins for Boronic Acids:
| Resin Type | Functional Group | Supplier Examples | Rationale for Use |
| Diethanolamine (DEAM) Resin | -CH₂-N(CH₂CH₂OH)₂ | SiliCycle, Supra Sciences | Forms a stable complex with boronic acids.[12][13][14] |
| Guanidine Resin | Guanidinium | SiliCycle | Strong basicity effectively chelates boronic acids.[15] |
| Basic Carbonate Resin | -CO₃²⁻ | Supra Sciences | A versatile basic resin for scavenging excess acids.[12] |
Step-by-Step Protocol: Scavenger Resin Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).
-
Resin Addition: Add the selected scavenger resin (typically 2-4 equivalents relative to the boronic acid).
-
Agitation: Gently agitate the slurry at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Concentration: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution to yield the purified product.
FAQ 2: I am struggling to separate my product from boron-containing byproducts like the homocoupled dimer using column chromatography.
The similar polarity of the desired product and boronic acid-derived impurities can make chromatographic separation challenging.
Strategy 1: Modifying the Chromatographic Conditions
-
Rationale: The presence of a free carboxylic acid can cause significant tailing on silica gel. Adding a small amount of a modifier to the eluent can improve peak shape and resolution.
Step-by-Step Protocol: Modified Flash Chromatography
-
Solvent System Selection: Start with a standard eluent system (e.g., Hexanes/EtOAc or DCM/MeOH).
-
Acidic Modifier: Add 0.5-1% acetic acid or formic acid to the eluent. This suppresses the deprotonation of the carboxylic acid on the silica surface, reducing tailing.[16]
-
Gradient Elution: Employ a shallow gradient to carefully resolve closely eluting compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), which may offer different selectivity.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for purifying products from reactions involving this compound.
Caption: Decision workflow for purification.
FAQ 3: How can I effectively remove residual palladium catalyst from my final product?
Palladium contamination is a significant concern, especially in pharmaceutical applications.[9] Several methods can be employed for its removal.
Strategy 1: Filtration through Celite® or Silica
A quick and easy first pass for removing heterogeneous palladium species.
-
Rationale: Palladium can often precipitate as palladium black or adsorb onto solid supports. A plug of Celite® or silica gel can physically trap these particles.[8][10]
Step-by-Step Protocol: Filtration
-
Dilute the crude reaction mixture with a suitable solvent.
-
Pass the solution through a short plug of Celite® or silica gel in a sintered glass funnel or a pipette.
-
Wash the plug thoroughly with the same solvent to ensure complete product recovery.[17]
Strategy 2: Palladium Scavenger Resins
This is a highly effective method for reducing palladium levels to ppm concentrations.
-
Rationale: These resins contain functional groups with a high affinity for palladium, such as thiols or amines, which chelate the metal, allowing for its removal by filtration.[11]
Recommended Palladium Scavenger Resins:
| Resin Type | Functional Group | Supplier Examples | Rationale for Use |
| Thiol Resin | -SH | SiliCycle (SiliaMetS Thiol) | Strong affinity for soft metals like Palladium. |
| Thiourea Resin | -NH-C(=S)-NH₂ | SiliCycle (SiliaMetS Thiourea) | Effective for scavenging various forms of Pd. |
| Amine Resins | -NH₂, -NHR, -NR₂ | SiliCycle, Supra Sciences | Good for scavenging Pd(II) species. |
Protocol: The protocol is identical to that described for boronic acid scavengers (see FAQ 1, Strategy 2).
FAQ 4: My product is a solid. Can I use recrystallization?
Yes, recrystallization is an excellent and scalable purification method if your product is a crystalline solid.
-
Rationale: This technique relies on the difference in solubility between the desired product and impurities in a given solvent system at different temperatures.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common choices include ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 3: Pro-Tip - In-Situ Esterification
If the free carboxylic acid is consistently complicating purification, consider a temporary modification.
-
Rationale: Converting the carboxylic acid to a less polar ester (e.g., a methyl or ethyl ester) can dramatically simplify chromatographic purification by reducing tailing and improving separation from polar impurities. The ester can then be hydrolyzed in a subsequent step if the free acid is required.
Brief Protocol: Fischer Esterification
-
Dissolve the crude product in methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).
-
Heat the reaction to reflux until the esterification is complete (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup to remove the acid catalyst.
-
Purify the resulting ester by standard silica gel chromatography.
-
Hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in THF/water) if necessary.
By systematically addressing the unique challenges posed by the bifunctional nature of this compound, researchers can develop robust and efficient purification strategies to obtain high-purity products.
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. suprasciences.com [suprasciences.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reactions with 4-(Carboxymethyl)phenylboronic acid pinacol ester
Welcome to the technical support center for 4-(Carboxymethyl)phenylboronic acid pinacol ester (4-CM-PhBpin). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.
Introduction: Understanding the Reagent
This compound is an invaluable building block in modern organic synthesis. The pinacol ester group enhances stability and handling compared to the free boronic acid, while the carboxymethyl moiety offers a handle for further functionalization or can play a crucial role in modulating the properties of the final molecule[1]. However, the interplay between the boronic ester and the acidic carboxylic group presents unique challenges. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am seeing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the most common causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving 4-CM-PhBpin can stem from several factors, often related to the delicate balance required for the catalytic cycle to operate efficiently. The primary culprits are typically catalyst deactivation, inefficient transmetalation, or degradation of the starting materials.
Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium source and ligand is critical. For substrates like 4-CM-PhBpin, which possess a potentially coordinating carboxylic acid group, a simple catalyst system may be insufficient.
-
Catalyst Activity: Ensure your palladium precatalyst is active. If using a Pd(II) source like Pd(OAc)₂, it must be efficiently reduced to the active Pd(0) species in situ[2]. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G3) which can offer greater stability and activity[3].
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps of the catalytic cycle. For challenging couplings, bulky and electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve yields by promoting oxidative addition and reductive elimination[2][4].
-
-
Optimize the Base and Solvent System: The base is not just a simple activator; its strength, solubility, and compatibility with the functional groups on your substrates are paramount[4][5].
-
Base Strength: The carboxylic acid on 4-CM-PhBpin can react with the base. A very strong base might lead to unwanted side reactions or degradation. However, the base must be strong enough to facilitate the formation of the boronate complex for efficient transmetalation[4]. A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often a good starting point as it is effective and generally compatible with ester functionalities[2][4].
-
Solubility: Poor solubility of an inorganic base can stall the reaction[4]. Using a solvent system that allows for at least partial dissolution of the base is crucial. A mixture of an organic solvent like dioxane or toluene with a small amount of water can be beneficial[2].
-
-
Ensure Anhydrous and Oxygen-Free Conditions:
-
Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic ester[3]. It is essential to thoroughly degas your solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles[2][3].
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial for base solubility, excess water can lead to premature hydrolysis of the pinacol ester to the less stable boronic acid, which is more prone to protodeboronation[3][6][7].
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Protodeboronation Side Product
Question: I am observing a significant amount of the protodeboronated product (the phenylacetic acid derivative) in my reaction mixture. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common and often frustrating side reaction. It is typically promoted by the presence of water, strong bases, and elevated temperatures[2][4]. The pinacol ester of 4-(Carboxymethyl)phenylboronic acid is generally more stable than the corresponding free boronic acid, but it can still undergo this undesired transformation, especially under harsh conditions.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate the rate of protodeboronation[2]. Switching to a milder base such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can be effective. While potentially slowing down the desired coupling, it can significantly suppress the protodeboronation pathway[2][4].
-
Strictly Anhydrous Conditions: Water is a key ingredient for protodeboronation[3].
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous preparations of the base.
-
-
Control Reaction Temperature: Higher temperatures can accelerate protodeboronation[2]. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature.
-
Use a More Stable Boron Reagent: While you are already using a pinacol ester, which is more stable than the boronic acid, for particularly challenging substrates, you could consider converting it to an even more robust derivative like a potassium trifluoroborate salt (BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate[3]. These are highly stable crystalline solids that are less prone to protodeboronation[3].
The following diagram illustrates the competing pathways of Suzuki coupling and protodeboronation.
Caption: Competing reaction pathways for the boronic ester.
Issue 3: Hydrolysis of the Pinacol Ester
Question: My pinacol ester seems to be hydrolyzing to the free boronic acid during the reaction or workup. How can I prevent this and does it matter?
Answer:
Pinacol esters are susceptible to hydrolysis, especially under acidic or basic aqueous conditions, to revert to the corresponding boronic acid and pinacol[6][7]. While Suzuki-Miyaura reactions can often proceed with the free boronic acid, the pinacol ester is generally preferred for its stability and lower propensity for side reactions like homocoupling and protodeboronation[3][7][8].
Managing Hydrolysis:
-
During the Reaction: Some mechanistic studies suggest that boronic esters may transmetalate directly without prior hydrolysis[8][9]. However, in many standard Suzuki conditions that use aqueous bases, some degree of hydrolysis is likely to occur. The key is to ensure that the rate of the desired cross-coupling is faster than the rate of degradation of the resulting boronic acid. Using optimal catalytic conditions as described above is crucial.
-
During Workup and Purification:
-
Avoid prolonged exposure to acidic or basic aqueous solutions during the workup. Perform extractions quickly.
-
For purification, flash column chromatography on silica gel can sometimes be challenging for boronic acids and esters. It is often recommended to use neutral alumina for the purification of boronate esters to minimize on-column hydrolysis[10].
-
If you need to isolate the product free from any boron-containing impurities, a common technique is to wash the organic layer with a dilute aqueous base (like 1M NaOH) to extract the acidic boronic acid species.
-
Recommended Starting Conditions
For researchers beginning their optimization, the following table provides a general and a more robust set of starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
| Parameter | General Starting Conditions | Robust Conditions for Difficult Couplings |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| 4-CM-PhBpin | 1.2 - 1.5 equiv | 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-3 mol%) |
| Ligand | (none) | (none, included in precatalyst) |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (anhydrous, powdered) (3.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Dioxane (anhydrous, degassed) |
| Temperature | 90 - 100 °C | 100 - 110 °C |
| Concentration | 0.1 - 0.2 M | 0.1 M |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for optimization.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Anhydrous, degassed Dioxane)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and anhydrous powdered K₃PO₄[4].
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst[3].
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent[2].
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C)[4].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours)[4].
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, preferably using neutral alumina[3][10].
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Deboronation of 4-(Carboxymethyl)phenylboronic acid pinacol ester
Welcome to the technical support center for challenges related to the deboronation of 4-(carboxymethyl)phenylboronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and need to efficiently deprotect it to the corresponding boronic acid. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to diagnose issues, optimize your reaction, and purify your target compound effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of deboronating this compound?
The primary goal is to hydrolyze the pinacol ester to reveal the free boronic acid, yielding 4-(carboxymethyl)phenylboronic acid. The pinacol group serves as a protecting group, making the boronic acid more stable, less prone to dehydration (forming boroxines), and easier to handle and purify during preceding synthetic steps.[1][2] The deprotection is the final step to liberate the reactive boronic acid moiety for subsequent applications, such as Suzuki-Miyaura cross-coupling or for use as a final drug substance.
Q2: What is "protodeboronation," and why is it a major concern with this substrate?
Protodeboronation (or protodeborylation) is the most common and often most frustrating side reaction encountered. It is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] In this specific case, it would result in the formation of 2-phenylacetic acid as an undesired byproduct, reducing the yield of your target molecule. This reaction is highly dependent on factors like pH, temperature, and reaction time.[3][4][5] The presence of the carboxymethyl group can sometimes influence the electronic properties of the aryl ring, potentially affecting its susceptibility to this side reaction.
Q3: Why is purifying the final product, 4-(carboxymethyl)phenylboronic acid, so challenging?
The product molecule possesses two acidic functional groups: the boronic acid and the carboxylic acid. This makes it highly polar and often zwitterionic in nature, leading to high water solubility and poor solubility in many common organic solvents used for extraction and chromatography.[6] Furthermore, residual boric acid, pinacol, and the protodeboronated side product can be difficult to separate. Standard silica gel chromatography is often ineffective, as polar boronic acids can streak, decompose, or irreversibly bind to the stationary phase.[6][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Incomplete or Stalled Reaction
"I've run the hydrolysis for several hours, but TLC/HPLC/NMR analysis shows a significant amount of starting material remaining. What's going wrong?"
Root Cause Analysis: The pinacol ester is sterically hindered and its hydrolysis is a reversible equilibrium-driven process. Insufficiently forcing conditions or removal of byproducts can lead to a stalled reaction.
Solutions & Scientific Rationale:
-
Increase Driving Force (Biphasic System): For acid-catalyzed hydrolysis, switching to a biphasic system (e.g., diethyl ether and aqueous HCl) can be highly effective. The pinacol diol byproduct is more soluble in the organic phase, and removing it from the aqueous phase where the reaction occurs helps drive the equilibrium towards the product, according to Le Châtelier's principle.[8]
-
Optimize Acid/Base Stoichiometry and Strength: If using stoichiometric reagents, ensure precise quantification. If using catalytic acid or base, consider that the substrate itself has an acidic proton on the carboxymethyl group, which can neutralize a portion of the base. For acid catalysis, stronger acids like HCl or H₂SO₄ are generally more effective than weaker acids like acetic acid.
-
Elevated Temperature: Gently increasing the reaction temperature can improve the rate of hydrolysis. However, this must be done cautiously, as higher temperatures can also significantly accelerate the rate of protodeboronation.[5] A good starting point is 40-50°C, monitoring for side product formation.
-
Consider Transesterification: If direct hydrolysis is inefficient, a two-step transesterification-hydrolysis protocol can be superior. Reacting the pinacol ester with an excess of a different diol, like diethanolamine, can form a new, more easily hydrolyzed intermediate.[1][8]
Problem 2: Low Yield due to Significant Protodeboronation
"My reaction goes to completion, but I isolate a low yield of the desired boronic acid and a large amount of 2-phenylacetic acid. How can I prevent this?"
Root Cause Analysis: Protodeboronation is competitive with hydrolysis and is often favored by harsh conditions (high temperatures, prolonged reaction times, or extreme pH).[3][4] The mechanism can be catalyzed by both acid and base.[3]
Solutions & Scientific Rationale:
-
Milder Reaction Conditions: This is the most critical parameter.
-
Temperature Control: Avoid high temperatures. If possible, run the reaction at room temperature, even if it requires a longer reaction time. Monitor the reaction frequently to stop it as soon as the starting material is consumed.
-
pH Management: The rate of protodeboronation is highly pH-dependent.[9][10] Avoid strongly basic conditions if possible. For acid-catalyzed methods, use the minimum concentration of acid required to achieve a reasonable reaction rate.
-
-
Use a "Slow-Release" Strategy: While your starting material is already an ester, for future syntheses, consider MIDA (N-methyliminodiacetic acid) boronates. These are known to be more stable and can "slowly release" the boronic acid under specific conditions, minimizing its concentration in solution at any given time and thus reducing the likelihood of side reactions.[3][5]
-
Oxygen-Free Environment: While protodeboronation is the primary concern, oxidative degradation can also occur.[11] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes improve yields by preventing oxidative side reactions, especially if trace metals are present.
Problem 3: Difficult Product Isolation and Purification
"The reaction is complete and clean by NMR of the crude mixture, but I'm losing most of my product during workup and purification."
Root Cause Analysis: The high polarity and dual acidic nature of 4-(carboxymethyl)phenylboronic acid make standard purification techniques challenging. It can be difficult to extract from water, and it performs poorly on standard silica gel.[6]
Solutions & Scientific Rationale:
-
Avoid Standard Silica Gel Chromatography: Do not attempt purification on a standard silica column unless literature specifically supports it for your compound. You will likely face irreversible adsorption or decomposition.[6]
-
Strategy 1: Acid/Base Extraction: This method leverages the different pKa values of your product and impurities. A general approach involves dissolving the crude product in an organic solvent (like ethyl acetate) and extracting with a mild aqueous base (e.g., NaHCO₃). The desired product (as a dicarboxylate/boronate salt) should move to the aqueous layer. This layer is then carefully re-acidified with cold, dilute HCl to precipitate the product, which can be filtered or extracted back into an organic solvent.[6][12] This requires careful pH control.
-
Strategy 2: Diethanolamine Adduct Precipitation (Highly Recommended): This is often the most robust method for purifying difficult boronic acids.[1][8]
-
After the initial reaction, the crude product is treated with diethanolamine.
-
This forms a stable, tetracoordinate boron-diethanolamine adduct which is often a crystalline solid that is insoluble in many organic solvents (like diethyl ether).[1][8]
-
The adduct can be isolated by simple filtration, washing away soluble impurities like pinacol and the protodeboronated side product.
-
The pure adduct is then hydrolyzed with aqueous acid to release the pure boronic acid.[8]
-
-
Recrystallization/Trituration: If a solid is obtained after workup, recrystallization from a suitable solvent system (e.g., water/acetonitrile, water/acetone) or trituration with a non-polar solvent (like hexanes or diethyl ether) can effectively remove less polar impurities.[6][7]
Recommended Experimental Protocols
Protocol 1: Acid-Catalyzed Biphasic Hydrolysis
This protocol aims to maximize conversion by physically separating the pinacol byproduct.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add diethyl ether and 1 M aqueous hydrochloric acid in a 1:1 ratio (e.g., 10 mL of each per gram of starting material).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored every 1-2 hours.
-
Monitoring: Withdraw a small aliquot from the aqueous layer, neutralize it, and analyze by TLC or HPLC-MS.
-
Workup: Once the reaction is complete, separate the layers. Wash the aqueous layer with diethyl ether (2x) to remove any remaining pinacol.
-
Isolation: The aqueous layer containing the product can be used directly or the product can be isolated by lyophilization or careful extraction into a polar organic solvent like ethyl acetate after saturating the aqueous phase with NaCl.
Protocol 2: Purification via Diethanolamine Adduct Formation
This is a powerful method for both deprotection and purification.
-
Initial Reaction: Perform a deboronation using your chosen method (e.g., Protocol 1). After workup, obtain a crude solid or oil.
-
Adduct Formation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., THF or diethyl ether). Add diethanolamine (1.1 eq) dropwise while stirring.
-
Precipitation: The diethanolamine adduct will often precipitate as a white solid. Continue stirring for 1-2 hours at room temperature to ensure complete formation. If no precipitate forms, cooling the mixture or adding a non-polar co-solvent (like hexanes) may induce crystallization.[6][8]
-
Isolation of Adduct: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove soluble impurities. Dry the adduct under vacuum.
-
Hydrolysis of Adduct: Suspend the purified adduct in a biphasic mixture of diethyl ether and 1 M HCl. Stir vigorously for 30-60 minutes.[8]
-
Final Isolation: The pure boronic acid will be in the aqueous phase. Isolate as described in Protocol 1, Step 6.
Protocol 3: Reaction Monitoring by Analytical Techniques
Accurate monitoring is key to preventing side reactions.[13][14][15]
-
HPLC-MS:
-
Method: Use a C18 reversed-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Monitor by UV (e.g., at 254 nm) and MS.
-
Analysis: Track the disappearance of the starting material peak and the appearance of the product peak and the protodeboronated side product (2-phenylacetic acid). The pinacol ester will have a longer retention time than the more polar boronic acid product.
-
-
¹H and ¹¹B NMR Spectroscopy: [13][16]
-
Sample Prep: Take an aliquot of the reaction mixture, remove the solvent in vacuo, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: The disappearance of the characteristic singlet for the 12 methyl protons of the pinacol group (around 1.3 ppm) is a clear indicator of reaction progress.
-
¹¹B NMR: This provides direct evidence of the change at the boron center. The starting pinacol ester will show a signal around δ 30 ppm, while the product boronic acid will appear around δ 19-20 ppm.
-
Data & Visualization
Table 1: Key Compound Properties for Method Development
| Compound | Structure | Molecular Weight ( g/mol ) | Key NMR Signal (¹H) | Expected HPLC Behavior |
| Starting Material | 4-(Pinacolboryl)phenylacetic acid | 276.15 | ~1.3 ppm (s, 12H, pinacol) | Less polar, longer retention time |
| Desired Product | 4-Boronophenylacetic acid | 179.98 | Absence of ~1.3 ppm signal | More polar, shorter retention time |
| Side Product | 2-Phenylacetic acid | 136.15 | Absence of aromatic signals consistent with 1,4-disubstitution | Intermediate polarity |
Diagrams
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Solutions for 4-(Carboxymethyl)phenylboronic acid pinacol ester
Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(Carboxymethyl)phenylboronic acid pinacol ester in their synthetic workflows. We understand that achieving optimal solubility is critical for reaction success. This document provides in-depth troubleshooting advice, experimental protocols, and the scientific rationale behind our recommendations to help you overcome solubility challenges and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental properties of this compound that influence its solubility?
Answer: Understanding the molecular architecture of this compound is key to troubleshooting its solubility.[1] The molecule, with the formula C₁₄H₁₉BO₄, is a solid with a melting point in the range of 165-170 °C.[2] It possesses two key features that dictate its behavior in solution:
-
Pinacol Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol ester) is relatively non-polar. This moiety enhances the compound's stability compared to the free boronic acid and generally improves its solubility in common organic solvents.[1][3][4]
-
Carboxymethyl Group: The -CH₂COOH group introduces a polar, acidic functionality.[1] This group can engage in hydrogen bonding and can be deprotonated by a base, which significantly alters the polarity and, therefore, the solubility of the entire molecule.
The interplay between the non-polar pinacol ester and the polar carboxylic acid means its solubility is highly dependent on the specific solvent system employed. While the pinacol ester promotes solubility in ethers and aromatic hydrocarbons, the carboxylic acid can limit it, especially in very non-polar media. Conversely, the carboxymethyl group can enhance solubility in more polar solvents.[1]
Q2: My reaction is sluggish, and I see solid material that won't dissolve. What are the most common reasons for poor solubility?
Answer: Observing undissolved starting material is a primary indicator that your reaction conditions are suboptimal. Several factors can contribute to this issue:
-
Inappropriate Solvent Choice: The most frequent cause is a solvent that is mismatched with the polarity of the reagent. For instance, using a highly non-polar solvent like hexane or methylcyclohexane will likely result in poor solubility due to the polar carboxylic acid group.[3][5]
-
Insufficient Reaction Temperature: Many organic reactions, including the widely used Suzuki-Miyaura coupling, require heating to ensure all components are fully dissolved and to overcome the activation energy of the reaction.[6] Room temperature conditions may be insufficient.
-
Incorrect Base or Base Form: The choice and physical form of the base are critical. A granular base (e.g., potassium carbonate) has a low surface area and may dissolve poorly, hindering the reaction. Furthermore, the base's role is not just to be a proton scavenger; it is essential for activating the boronic ester for the crucial transmetalation step in cross-coupling reactions.[7][8] If the base itself is insoluble, it cannot perform this function effectively.
-
Lack of a Co-Solvent: Single-solvent systems may not be capable of dissolving all reaction components (the boronic ester, the coupling partner, the base, and the catalyst). This is particularly true for the inorganic bases commonly used in Suzuki-Miyaura couplings.[6]
Q3: How can I systematically improve the solubility of this compound for a Suzuki-Miyaura cross-coupling reaction?
Answer: A systematic, step-wise approach is the most effective way to address solubility issues. We recommend the following troubleshooting workflow, starting with the simplest modifications.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility.
Step 1: Solvent and Co-Solvent Selection
The choice of solvent is the most critical factor. For Suzuki-Miyaura couplings, common solvents include dioxane, tetrahydrofuran (THF), and toluene.[9][10] However, due to the dual polarity of your boronic ester and the poor solubility of inorganic bases, a co-solvent system is often necessary.
-
Rationale for Co-Solvents: The addition of a small amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) can be highly beneficial.[6] Water not only helps to dissolve inorganic bases like potassium carbonate or potassium phosphate but also plays a crucial role in the reaction mechanism.[11] It can facilitate the in-situ hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more reactive in the catalytic cycle.[11]
Recommended Starting Solvent Systems
| Solvent System | Ratio (Organic:Water) | Typical Temperature | Notes |
| Dioxane / H₂O | 4:1 | 80 - 100 °C | Excellent general-purpose system. Dioxane has a high boiling point suitable for heating. |
| THF / H₂O | 4:1 | 65 °C (Reflux) | Good for reactions that require lower temperatures. |
| Toluene / H₂O | 5:1 | 90 - 110 °C | Useful for creating a biphasic system which can sometimes simplify workup. |
| DMF | N/A (Anhydrous) | 80 - 120 °C | A polar aprotic option, but be cautious as it can influence reaction selectivity in some cases.[12] |
Step 2: Temperature Adjustment
Solubility is almost always positively correlated with temperature.[13][14] Most Suzuki-Miyaura reactions are run at elevated temperatures, typically between 80-110 °C.[6] If you observe poor solubility at room temperature, gradually heating the mixture with good stirring is a standard and effective solution. Always monitor the reaction by TLC or LC-MS to ensure the increased temperature is promoting the desired reaction and not causing degradation.
Step 3: Base Selection and Handling
The base is not a passive component; it actively participates in the catalytic cycle by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation.[7][8][15]
-
Choice of Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃), as they more readily promote the formation of the active boronate.[6]
-
Physical Form: Always use a finely powdered base to maximize surface area and dissolution rate. If you only have a granular form, grinding it with a mortar and pestle before use is highly recommended.
-
Solubility: The solubility of the base is paramount. If the base doesn't dissolve, the reaction will not proceed efficiently. This is another reason why aqueous co-solvent systems are so effective, as they dramatically increase the solubility of common inorganic bases.[11]
Q4: Can the carboxylic acid group itself cause problems? Should I consider protecting it?
Answer: Yes, the free carboxylic acid can sometimes cause complications. It can act as a coordinating ligand to the palladium center, potentially interfering with the catalytic cycle. Additionally, its acidic proton can be incompatible with certain sensitive functional groups on other reaction partners.
If you have optimized the solvent, temperature, and base and still face issues, or if your substrate is base-sensitive, you may consider protecting the carboxylic acid. Converting it to a simple ester (e.g., a methyl or ethyl ester) prior to the coupling reaction is a common strategy. This removes the acidic proton and significantly reduces the molecule's polarity, which can simplify solubility issues. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the cross-coupling is complete.
Key Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl halide. It should be optimized for specific substrates.
1. Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
2. Degassing:
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the palladium catalyst.[6]
3. Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and ligand (if required) to the flask.
4. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously to ensure good mixing.
-
Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.
5. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The role of the base in activating the boronic ester.
We are confident that by applying these principles and protocols, you will be able to successfully troubleshoot and optimize your reactions involving this compound. For further assistance with specific applications, please do not hesitate to contact our technical support team.
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. This compound 95 797755-07-8 [sigmaaldrich.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajptonline.com [ajptonline.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-(Carboxymethyl)phenylboronic acid pinacol ester
Welcome to the technical support resource for 4-(Carboxymethyl)phenylboronic acid pinacol ester (also known as 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid). This guide is designed for researchers, medicinal chemists, and process development scientists to identify, troubleshoot, and mitigate common impurities encountered during the synthesis, purification, and handling of this versatile reagent.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding the purity and stability of this compound.
Q1: What is the most common impurity I should expect in my sample?
A1: The most prevalent impurity is the corresponding free boronic acid, 4-(Carboxymethyl)phenylboronic acid . This is formed through the hydrolysis of the pinacol ester.[1][2] Boronic acid pinacol esters are susceptible to hydrolysis when exposed to moisture, which can occur during aqueous workups, chromatography on silica gel, or improper storage.[2][3] The presence of the carboxylic acid moiety in the target molecule can also influence the local pH and potentially affect the rate of hydrolysis.[4]
Q2: My analysis shows a significant amount of a dimeric species. What is its origin?
A2: A dimeric impurity, specifically a biaryl compound, is a common byproduct if the material was synthesized via a palladium-catalyzed Miyaura borylation reaction.[1] This impurity arises from a homocoupling side reaction where the newly formed this compound couples with the starting material (e.g., an ester of 4-bromophenylacetic acid).[1][5] This side reaction can be particularly problematic even when using weak bases like potassium acetate (KOAc).[1]
Q3: I have identified unreacted starting materials in my product. What are they likely to be?
A3: If your synthesis involved a Miyaura borylation, the most common residual starting materials are:
-
The aryl halide precursor: Typically an ester of 4-halophenylacetic acid (e.g., methyl or ethyl 4-bromophenylacetate).
-
Bis(pinacolato)diboron (B₂pin₂): This borylating agent is often used in slight excess to drive the reaction to completion.[6] It can be challenging to remove as it may co-elute with the product during chromatography and is not visible on a TLC plate under UV light.[6]
Q4: Are there any degradation products I should be aware of besides the boronic acid?
A4: Yes, beyond hydrolysis, two other key degradation pathways can generate significant impurities:
-
Oxidative Degradation (Protodeboronation): The carbon-boron bond can be cleaved under oxidative conditions to yield a phenol.[2] In this case, the impurity would be 4-hydroxy-phenylacetic acid . This can be mediated by residual peroxides or exposure to air over long periods.
-
Protonolysis: The C-B bond can be cleaved by a proton source, replacing the boronic ester with a hydrogen atom. This results in the formation of phenylacetic acid or its corresponding ester. This process can be catalyzed by acids, and the inherent carboxylic acid functionality of the target molecule could potentially facilitate this degradation pathway.[7]
Q5: Could my reagents be a source of contamination?
A5: Absolutely. The borylating agent, bis(pinacolato)diboron (B₂pin₂) , can contain impurities from its own synthesis.[8][9] Furthermore, regulatory bodies have classified B₂pin₂ as a potential Class 2 mutagenic impurity, which necessitates strict control and detection at very low levels in pharmaceutical applications.[10] Additionally, residual palladium catalysts and ligands (e.g., phosphines) from the synthesis are common process-related impurities.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for analyzing the purity of your material and for removing the common impurities identified above.
Impurity Source Diagram
The following diagram illustrates the primary pathways through which impurities are introduced during a typical Miyaura borylation synthesis of the target compound.
Caption: Sources of impurities in Miyaura borylation.
Guide 1: Analytical Method for Purity Assessment by HPLC
The analysis of boronic esters by reversed-phase HPLC is challenging due to potential on-column hydrolysis. This can lead to inaccurate quantification of the ester and its corresponding boronic acid. The following method is designed to minimize this degradation.
Objective: To accurately quantify this compound and its primary impurity, 4-(Carboxymethyl)phenylboronic acid.
Instrumentation:
-
HPLC system with UV detector
-
Column: A column with low residual silanol activity is critical to minimize hydrolysis. Examples include Waters XTerra MS C18 or similar modern, end-capped columns.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Anhydrous, aprotic solvent (e.g., Acetonitrile).
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a volumetric flask.
-
Dissolve and dilute to volume with the anhydrous Acetonitrile diluent. Prepare fresh and analyze promptly to prevent hydrolysis in the vial.
-
-
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Causality Behind Choices:
-
Aprotic Diluent: Using acetonitrile minimizes the presence of water during sample preparation, preventing premature hydrolysis.[1]
-
Low Silanol Activity Column: The stationary phase has a significant impact on the rate of on-column hydrolysis. Columns with high silanol activity can catalyze the breakdown of the ester.[6][9]
-
Prompt Analysis: Boronic esters can degrade even in aprotic solvents if trace moisture is present. Analyzing samples soon after preparation is crucial for accuracy.[2]
Guide 2: Purification Protocols
Method A: Recrystallization
Objective: To remove process-related impurities, including residual starting materials and some homocoupled dimer.
Protocol:
-
Solvent Screening: Identify a suitable solvent system. A good starting point is a binary system of an ethyl acetate/heptane or toluene/heptane mixture. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of the higher-polarity solvent (e.g., ethyl acetate) to the flask and heat gently (e.g., to 50-60°C) with stirring until all the solid dissolves.
-
Crystallization: Slowly add the lower-polarity anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. If necessary, add a few drops of the higher-polarity solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you may then place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of the cold anti-solvent.
-
Drying: Dry the purified product under vacuum at a mild temperature (e.g., 40°C) to remove residual solvents.
Method B: Column Chromatography
Objective: To achieve high purity by separating the target compound from closely related impurities like homocoupled dimers and residual B₂pin₂.
Protocol:
-
Stationary Phase Selection: Standard silica gel can promote hydrolysis. If used, the chromatography must be performed quickly with anhydrous solvents. Neutral alumina is a less acidic alternative that can reduce the risk of degradation.[11]
-
Slurry Preparation: Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the initial, low-polarity eluent (e.g., 100% heptane or hexane). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of the stationary phase, remove the solvent under vacuum, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% heptane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and monitor them by TLC. To visualize B₂pin₂, stain the TLC plate with a ceric ammonium molybdate (CAM) or potassium permanganate solution, as it is not UV active.[6]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under vacuum.
Purification and Analysis Workflow
Caption: Workflow for product analysis and purification.
Part 3: Summary and References
Table of Common Impurities
| Impurity Name | Structure | Source / Formation Pathway |
| 4-(Carboxymethyl)phenylboronic acid | R-B(OH)₂ | Hydrolysis of the pinacol ester.[1][2][3] |
| Biaryl Dimer | R-R | Homocoupling side reaction during Miyaura borylation.[1][5] |
| 4-Halophenylacetic acid ester | R-X (X=Br, I) | Unreacted starting material from synthesis.[3] |
| Bis(pinacolato)diboron | B₂pin₂ | Excess reagent from synthesis.[6] |
| Phenylacetic acid ester | R-H | Protodeboronation (cleavage of C-B bond).[7] |
| 4-Hydroxyphenylacetic acid | R-OH | Oxidative degradation of the C-B bond.[2] |
References
- 1. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 双(频哪醇合)二硼 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for 4-(Carboxymethyl)phenylboronic acid pinacol ester applications
Welcome to the technical support guide for 4-(Carboxymethyl)phenylboronic acid pinacol ester (product hereafter referred to as 4-CMPB-pin ). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its application, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve experimental challenges effectively.
Section 1: Understanding the Reagent: Key Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the reagent's characteristics is paramount. 4-CMPB-pin is an organoboron compound valued for its role as a building block in organic synthesis.[1] The pinacol ester group enhances its stability and handling compared to the free boronic acid, making it less prone to dehydration and protodeboronation under ambient conditions.[2][3] However, the presence of the acidic carboxymethyl group introduces specific considerations regarding solubility and reactivity.
| Property | Value / Observation | Significance for Experimental Design |
| Molecular Formula | C₁₄H₁₉BO₄ | - |
| Molecular Weight | 262.11 g/mol | Essential for accurate molar calculations. |
| Appearance | White to off-white solid | Visual confirmation of reagent quality. |
| Melting Point | 165-170 °C | A sharp melting point indicates high purity. |
| Solubility | Generally soluble in polar aprotic solvents (e.g., THF, Dioxane, DMF).[1] Pinacol esters exhibit better solubility in organic solvents than the parent boronic acids.[4][5][6][7] The carboxymethyl group can enhance solubility in more polar solvent systems.[1] | Solvent choice is critical for reaction homogeneity. Poor solubility can lead to low reaction rates and yields. |
| Stability | The pinacol ester is more stable than the corresponding boronic acid.[2][3] However, it is sensitive to hydrolysis, especially under strongly acidic or basic aqueous conditions.[1][2][8] | Anhydrous conditions are recommended for storage and handling to prevent premature hydrolysis.[9] |
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for C-C bond formation.[10][11][12] While robust, challenges can arise, especially with functionalized substrates like 4-CMPB-pin. This section addresses common problems in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.
Potential Cause 1: Inactive Catalyst
The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will stall.[13]
-
Explanation: Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to Pd(0). This reduction can be inefficient. Furthermore, the active Pd(0) catalyst is sensitive to oxidation if the reaction is not properly degassed.[13]
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction vessel by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[13][14]
-
Catalyst Choice: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in situ reduction step.[13]
-
Ligand Selection: For challenging substrates, especially electron-rich or sterically hindered aryl halides, standard ligands may not be sufficient. Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step.[14][15]
-
Potential Cause 2: Inefficient Transmetalation
The transfer of the aryl group from boron to palladium is a critical step, and it is often rate-limiting. This step requires the activation of the boronic ester by a base.[12][16]
-
Explanation: The base activates the boronic ester by forming a more nucleophilic borate anion ([R-B(OR)₃]⁻), which readily undergoes transmetalation.[14] An inappropriate choice of base (strength or solubility) can severely hinder this process.
-
Troubleshooting Steps:
-
Base Strength and Type: The carboxymethyl group of 4-CMPB-pin is acidic and will be deprotonated by the base. This consumes an equivalent of base and can affect the reaction. It is crucial to use at least 2-3 equivalents of base. For substrates sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or alkoxides.[13][14] K₃PO₄ is often a good starting point for base-sensitive substrates.[14]
-
Base Solubility: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in organic solvents.[14] Ensure vigorous stirring and consider using a solvent system that improves solubility, such as a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 4:1).[13]
-
Anhydrous Conditions: For highly sensitive substrates prone to side reactions, strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[13][17]
-
Potential Cause 3: Substrate-Specific Issues
The nature of your coupling partner (the aryl halide) plays a significant role.
-
Explanation: The reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[18] Electron-rich or sterically hindered aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[19][20]
-
Troubleshooting Steps:
-
Optimize Ligand/Catalyst: For deactivated aryl chlorides, use advanced catalyst systems known for high activity, such as those employing bulky, electron-donating phosphine ligands.[19]
-
Increase Temperature: Raising the reaction temperature can help overcome the activation barrier for the oxidative addition step, which is often the slowest step for less reactive halides.[13]
-
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Q2: I am observing significant amounts of a byproduct that corresponds to the protonated version of my boronic ester (protodeboronation). How can I minimize this?
A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is particularly an issue with electron-rich or heteroaryl boronic acids, but can occur under harsh conditions.[14]
-
Explanation: This side reaction is often promoted by the presence of water and strong bases, or elevated temperatures.[13][14] The pinacol ester form of 4-CMPB-pin is more resistant to protodeboronation than the free boronic acid, which is one of its key advantages.[3][14] However, if the ester hydrolyzes in situ, the resulting boronic acid can then undergo protodeboronation.
-
Troubleshooting Steps:
-
Use Milder Bases: Switch from strong bases like NaOH or alkoxides to milder alternatives such as K₃PO₄ or even potassium fluoride (KF).[13][14]
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This minimizes the water available to facilitate the protonolysis of the C-B bond.[13]
-
Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[13]
-
Reaction Rate Matching: Sometimes, protodeboronation competes with a slow Suzuki coupling. If the catalytic turnover is slow, the boronic ester has more time to decompose. Optimizing the catalyst and ligand to speed up the productive coupling can indirectly reduce the extent of protodeboronation.[21]
-
Q3: My final product is contaminated with a symmetrical biaryl byproduct from the coupling of two molecules of 4-CMPB-pin (homocoupling). What causes this and how can it be prevented?
A3: Homocoupling of the boronic ester is another undesired side reaction that consumes your starting material and complicates purification.
-
Explanation: This reaction is typically promoted by the presence of oxygen and certain palladium species, particularly Pd(II).[14] If the reduction of the Pd(II) precatalyst is incomplete or if oxygen leaks into the system, Pd(II) can mediate the coupling of two boronic ester molecules.[3]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction. Maintain a positive pressure of an inert gas (e.g., via a balloon or Schlenk line).[13][14]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Control Stoichiometry: Using a slight excess of the boronic ester (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Ensure your stoichiometry is accurate.
-
The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura cycle and key side reactions.
Q4: The purification of my final product is difficult due to the presence of the carboxylic acid group. What is the best workup and purification strategy?
A4: The acidic nature of the carboxymethyl group requires a tailored workup procedure.
-
Explanation: During a typical aqueous workup, the carboxylate anion (formed under basic reaction conditions) can make the product partially water-soluble, leading to losses in the aqueous layer. Conversely, residual inorganic base can co-extract with the product.
-
Recommended Workup and Purification Protocol:
-
Cool and Quench: After the reaction is complete, cool the mixture to room temperature. If desired, quench with a small amount of water.
-
Acidify: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Carefully acidify the aqueous phase with a dilute acid (e.g., 1M HCl) until the pH is ~3-4.[11] This ensures the carboxymethyl group is protonated (-COOH), making the product less polar and more soluble in the organic layer.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific product, but a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid (0.5-1%) added to the mobile phase, can improve peak shape and prevent streaking by keeping the carboxylic acid group protonated.
-
Section 3: Experimental Protocols
This section provides a general, robust starting protocol for a Suzuki-Miyaura coupling reaction using 4-CMPB-pin. Note: This is a starting point and should be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with 4-CMPB-pin
-
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (4-CMPB-pin) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Base: Anhydrous powdered K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), 4-CMPB-pin, and anhydrous K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe. If the aryl halide is a liquid, add it at this stage. The concentration should typically be between 0.1-0.2 M relative to the limiting reagent.
-
Sparge the resulting suspension with the inert gas for an additional 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Seal the flask (e.g., with a Teflon screw cap) and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[13][14]
-
Stir the reaction mixture vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the limiting starting material is consumed.
-
Once complete, cool the reaction to room temperature and proceed with the workup and purification as described in Q4 .
-
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. fishersci.com [fishersci.com]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Boronic Esters: A Comparative Analysis of 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this powerful transformation. This guide provides an in-depth technical comparison of 4-(Carboxymethyl)phenylboronic acid pinacol ester with other commonly employed boronic esters, offering field-proven insights and experimental data to inform your selection process.
The Stability vs. Reactivity Dilemma: Why Boronic Esters?
Free boronic acids, while often more reactive in the Suzuki-Miyaura catalytic cycle, are frequently beset by stability issues.[1] They are susceptible to decomposition pathways such as protodeboronation and trimerization to form boroxines, which can complicate stoichiometry and lead to diminished yields over time.[2] Boronic esters, by protecting the boronic acid moiety, offer a practical solution to this challenge, enhancing shelf-life and simplifying handling and purification.[3]
The pinacol ester, in particular, has become a workhorse in organic synthesis due to the relative stability it imparts.[4] However, the assumption that esterification universally equates to superior stability is a nuanced one. The hydrolytic stability of boronic esters is influenced by factors such as the substituents on the aryl ring and the pH of the reaction medium.[5]
Introducing this compound: A Versatile Building Block
This compound, with its bifunctional nature, presents a valuable tool for synthetic chemists. The presence of the carboxymethyl group provides a handle for further functionalization, making it an attractive intermediate in the synthesis of complex molecules, including PROTAC linkers and various kinase inhibitors.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₉BO₄ |
| Molecular Weight | 262.11 g/mol |
| Appearance | Solid |
| Melting Point | 165-170 °C |
| CAS Number | 797755-07-8 |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Look
A pivotal consideration is the trade-off between the stability conferred by the protecting group and the reactivity in the transmetalation step of the Suzuki-Miyaura cycle.
The Pinacol Ester Advantage and Considerations
Pinacol esters are widely used due to their balance of stability and reactivity. They are generally stable to chromatography, allowing for purification of the organoboron reagent before use.[3] However, the steric bulk of the pinacol group can sometimes hinder the transmetalation step, potentially requiring more forcing reaction conditions compared to less hindered esters or free boronic acids.[6]
The Rise of MIDA Esters: Enhanced Stability for Complex Syntheses
N-methyliminodiacetic acid (MIDA) boronate esters have emerged as a highly stable class of organoboron reagents. They are often crystalline, air-stable solids that can withstand a broader range of reaction conditions, including strongly acidic or basic environments, without significant degradation. This exceptional stability makes them particularly well-suited for multi-step syntheses where the boronic acid functionality needs to be carried through several transformations.
In a comparative study involving a Suzuki-Miyaura polymerization, the MIDA boronate ester monomer demonstrated superior performance to its pinacol counterpart, producing higher molecular weight polymers in greater yields.[4] This suggests that for particularly sensitive substrates or when performing sequential cross-couplings, MIDA esters can offer a significant advantage.[7]
Hypothetical Performance Comparison in a Standard Suzuki-Miyaura Coupling:
The following table provides a conceptual comparison based on general principles and available data for similar systems. This is intended to be illustrative of the expected trends.
| Boronic Ester Type | Key Features | Expected Performance in Suzuki-Miyaura Coupling |
| This compound | Good balance of stability and reactivity. Widely available. | Reliable performance under standard conditions. May require optimization of catalyst and base for challenging substrates. |
| 4-(Carboxymethyl)phenylboronic Acid MIDA Ester | High stability to a wide range of reagents and chromatography. | Excellent for multi-step syntheses. May require a dedicated hydrolysis step to liberate the active boronic acid for coupling. |
| Potassium 4-(Carboxymethyl)phenyltrifluoroborate | Highly stable, crystalline solids. Often soluble in polar solvents. | Generally good reactivity. The fluoride ions can sometimes influence catalyst activity. |
| 4-(Carboxymethyl)phenylboronic Acid Neopentyl Glycol Ester | Often more stable to chromatography than pinacol esters. | Can offer a good balance of stability and reactivity, sometimes outperforming pinacol esters in specific cases. |
Experimental Section: A Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Decision Making: Choosing the Right Boronic Ester
The selection of the appropriate boronic ester is a critical decision that should be guided by the specific demands of the synthetic route.
Caption: A decision-making workflow for selecting the appropriate boronic ester.
Conclusion
This compound is a versatile and valuable reagent for Suzuki-Miyaura cross-coupling reactions, offering a good compromise between stability and reactivity for a wide range of applications. For routine couplings, it remains a reliable choice. However, for complex, multi-step syntheses where the boronic acid moiety must endure harsh conditions, the superior stability of MIDA esters may warrant their consideration. Ultimately, the optimal choice of boronic ester will depend on the specific synthetic challenge at hand, and a thorough understanding of the properties of each class of reagent is paramount for successful and efficient synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-(Carboxymethyl)phenylboronic Acid vs. Its Pinacol Ester: A Comparative Analysis of Stability, Reactivity, and Practicality
For researchers, synthetic chemists, and professionals in drug development, the choice between using a free boronic acid and its corresponding boronate ester is a critical decision that can profoundly influence the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective, data-supported comparison of 4-(Carboxymethyl)phenylboronic acid and its pinacol ester derivative. We will delve into the fundamental trade-offs between these reagents, offering field-proven insights and detailed protocols to guide your selection in the context of modern organic synthesis, particularly the celebrated Suzuki-Miyaura cross-coupling reaction.
Introduction: The Boron Dichotomy in Synthesis
Boronic acids and their ester derivatives are indispensable tools in organic chemistry, serving as cornerstone building blocks for carbon-carbon bond formation.[1][2] Their utility is exemplified by the Nobel Prize-winning Suzuki-Miyaura coupling, a reaction prized for its functional group tolerance and mild conditions.[3][4] The specific subjects of this guide, 4-(Carboxymethyl)phenylboronic acid and its pinacol ester, are bifunctional reagents containing both the versatile boronic acid (or ester) moiety and a carboxylic acid group, making them valuable for constructing complex molecules in pharmaceutical and materials science research.[5][6]
The central theme of this comparison is the classic chemical trade-off: reactivity versus stability . While the free boronic acid is often more reactive, its pinacol ester counterpart offers significantly enhanced stability, a feature that translates to tangible benefits in handling, storage, and purification.[2] This guide will dissect this trade-off, providing the necessary data and experimental context to make an informed choice for your specific application.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The fundamental difference between the two compounds is the presence of the pinacol group, which sterically shields the Lewis acidic boron atom in the ester form.[3] This structural modification is the primary driver of the differences in their chemical behavior.
| Property | 4-(Carboxymethyl)phenylboronic acid | 4-(Carboxymethyl)phenylboronic acid pinacol ester |
| Structure |
|
|
| Molecular Formula | C₈H₉BO₄ | C₁₄H₁₉BO₄[5][6] |
| Molecular Weight | 179.97 g/mol | 262.11 g/mol [6] |
| Appearance | Solid | Solid[6] |
| Melting Point | Not specified, varies | 165-170 °C[6] |
| CAS Number | 90111-58-3 | 797755-07-8[6] |
The Core Directive: Balancing Stability, Solubility, and Reactivity
The decision to use the free acid or the pinacol ester hinges on three key performance metrics: stability, solubility, and reactivity.
Stability: The Decisive Advantage of the Pinacol Ester
4-(Carboxymethyl)phenylboronic acid: Free boronic acids are notoriously susceptible to decomposition pathways that can compromise their purity and reactivity over time.[2] A primary concern is the propensity to form cyclic trimeric anhydrides known as boroxines, especially upon dehydration.[7] They are also prone to protodeboronation under certain conditions, particularly in aqueous basic solutions, which can diminish yields in coupling reactions.[2] This inherent instability complicates long-term storage and necessitates careful handling.
This compound: The pinacol ester form offers a robust solution to these stability issues. The bulky pinacol group effectively "protects" the boron center, rendering the molecule significantly more stable towards air and moisture.[1][3] This enhanced stability translates directly to a longer shelf-life and greater reliability in synthetic procedures.[1] While more stable, it's important to note that pinacol esters are not entirely inert; they can undergo hydrolysis back to the boronic acid, particularly under the aqueous basic or acidic conditions often used in reactions or during analysis by reversed-phase HPLC.[5][8][9]
Solubility Profile: A Practical Consideration
4-(Carboxymethyl)phenylboronic acid: The presence of both a polar carboxylic acid and a boronic acid group gives this molecule a complex solubility profile. It generally exhibits limited solubility in nonpolar organic solvents. While its solubility in aqueous media can be increased at higher pH through deprotonation of the carboxylic acid, this can also promote decomposition.[7]
This compound: Esterification with the lipophilic pinacol group markedly increases the compound's solubility in a wide range of common organic solvents (e.g., THF, dioxane, DMF, toluene).[5][10][11] This is a significant practical advantage, simplifying reaction setup and allowing for a broader choice of solvent systems.
Reactivity in Suzuki-Miyaura Coupling: Unmasking the Active Species
The perceived difference in reactivity is often the most debated aspect when choosing between these reagents.
4-(Carboxymethyl)phenylboronic acid: As the unprotected, Lewis acidic species, the free boronic acid is generally considered more reactive and can lead to faster reaction times.[2][12] It is poised to directly engage in the crucial transmetalation step of the catalytic cycle after activation with a base.
This compound: The pinacol ester is often viewed as a stable precursor, or "pro-reagent," that releases the active boronic acid/boronate species in situ. It is widely accepted that under the aqueous basic conditions of the Suzuki-Miyaura reaction, the ester is hydrolyzed to generate the catalytically competent boronate anion required for transmetalation.[13] While this initial hydrolysis step might suggest a slower overall reaction rate, the superior stability and handling of the ester often lead to more consistent and higher overall yields, as less material is lost to decomposition before the reaction begins.[2]
Experimental Design and Protocols
The validity of any chemical comparison rests on robust, reproducible experimental protocols. The following sections provide detailed methodologies.
Purification Strategies: Navigating the Challenges
Boronic Acids: Purification by standard silica gel chromatography is often problematic due to the compound's polarity and potential for decomposition on the acidic silica surface, leading to streaking and low recovery.[14] Recrystallization or derivatization/de-derivatization are common alternative strategies.[14]
Pinacol Esters: These compounds are generally much more amenable to purification by silica gel chromatography.[2][3] However, two caveats exist:
-
Hydrolysis: Residual water in the silica or eluent can cause partial hydrolysis back to the boronic acid.
-
Over-adsorption: The Lewis acidic boron can still interact strongly with silica, leading to tailing and material loss.[15]
Field-Proven Insight: To mitigate these issues, a column can be packed with silica gel that has been pre-treated with boric acid. This saturates the Lewis basic sites on the silica, preventing over-adsorption of the pinacol ester and improving chromatographic performance.[15][16]
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system designed for comparing the performance of the boronic acid and its pinacol ester.
Causality Behind Choices:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen and must be protected by an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.
-
Degassed Solvents: Solvents are degassed to remove dissolved oxygen, further protecting the catalyst.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to react with the boronic acid (or the hydrolyzed ester) to form the more nucleophilic "ate" complex (R-B(OH)₃⁻), which is the active species in the transmetalation step.[17]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 eq), the boronic acid or pinacol ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buy this compound | 797755-07-8 [smolecule.com]
- 6. This compound 95 797755-07-8 [sigmaaldrich.com]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. m.youtube.com [m.youtube.com]
Validating the Structure of Compounds Synthesized from 4-(Carboxymethyl)phenylboronic acid pinacol ester: A Comparative Guide to Analytical Techniques
An In-Depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, 4-(Carboxymethyl)phenylboronic acid pinacol ester is a versatile and valuable building block. Its bifunctional nature—a stable boronic ester for palladium-catalyzed cross-coupling and a carboxylic acid for amide bond formation—enables the synthesis of complex molecules, from kinase inhibitors to novel materials.[1] However, the successful synthesis of a target molecule is only half the battle; rigorous structural validation is paramount to ensure the integrity of downstream data and the safety of potential therapeutics.
This guide provides an in-depth comparison of analytical methodologies for the structural validation of compounds derived from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, address common challenges, and present a logical workflow for achieving unambiguous structural confirmation.
The Core Challenge: The Instability of the Boron-Carbon Bond
A Comparative Overview of Key Analytical Techniques
A multi-faceted analytical approach is essential for confident structural validation. No single technique provides a complete picture; instead, the synergistic use of spectroscopy and chromatography builds an irrefutable case for the structure of a synthesized compound.
| Technique | Principle | Information Gained | Pros | Cons & Mitigations |
| ¹H & ¹³C NMR | Nuclear spin alignment in a magnetic field | Precise atomic connectivity, chemical environment of protons and carbons, structural backbone. | Gold standard for structural elucidation; highly reproducible. | Requires pure sample; complex spectra for large molecules. |
| ¹¹B NMR | Nuclear spin of the boron atom | Direct evidence of the boron species (sp² vs. sp³); confirmation of ester integrity.[6] | Highly specific to the boron center; excellent for monitoring hydrolysis or complexation.[6] | Lower sensitivity than ¹H NMR; requires specialized NMR probe tuning. |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis | Molecular weight confirmation; elemental composition (HRMS); fragmentation patterns for structural clues. | Extremely sensitive; provides definitive molecular weight. | Does not provide connectivity information; fragmentation can be complex.[7] |
| HPLC/UPLC | Differential partitioning between mobile and stationary phases | Purity assessment; quantification of impurities and byproducts; reaction monitoring. | High resolution and sensitivity; quantitative. | On-column hydrolysis is a major risk. Mitigation: Use aprotic diluents and columns with low silanol activity (e.g., end-capped C18).[5][8] |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence/absence of key functional groups (e.g., C=O, O-H, B-O). | Fast, non-destructive; good for confirming functional group transformations. | Provides limited structural detail; not suitable for complex mixture analysis. |
Integrated Validation Workflow: A Step-by-Step Approach
A robust validation strategy follows a logical progression from initial purity checks to definitive structural confirmation. This workflow ensures that time and resources are used efficiently and that the data generated is reliable.
Caption: Integrated workflow for structural validation.
Experimental Deep Dive: Protocols and Causality
Purity Assessment by Reversed-Phase HPLC
Causality: The primary goal is to quantify the purity of the synthesized compound while preventing its degradation on the analytical column. Standard silica-based columns contain acidic silanol groups that can catalyze the hydrolysis of the boronic ester.[8] Therefore, the choice of column and sample diluent is critical. An aprotic diluent like acetonitrile (ACN) minimizes hydrolysis prior to injection.[5] A column with low residual silanol activity, such as the Waters XTerra MS C18, provides a more inert surface, preserving the analyte's integrity.[5][8][9]
Optimized HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | Low silanol activity minimizes on-column hydrolysis.[8] |
| Mobile Phase A | Water | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic component for eluting the analyte. |
| Gradient | 5% to 95% B over 15 minutes | Broad applicability for a range of derivative polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35 °C | Provides good peak shape and reproducibility.[8] |
| Detection | UV at 254 nm | The phenyl group provides strong chromophore for detection. |
| Sample Diluent | 100% Acetonitrile | Aprotic solvent prevents pre-injection hydrolysis.[5] |
Protocol:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in 100% acetonitrile.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
Inject 5 µL onto the HPLC system equilibrated with 5% Mobile Phase B.
-
Run the gradient method as described in the table.
-
Analyze the resulting chromatogram for the main product peak and any impurities, paying close attention to early-eluting peaks corresponding to the potential boronic acid hydrolysate.
Structural Elucidation by NMR Spectroscopy
Causality: NMR is the most powerful tool for determining the precise chemical structure. For derivatives of this compound, specific resonances are diagnostic for the integrity of the molecule and the success of the intended reaction. ¹¹B NMR, in particular, offers direct insight into the chemical state of the boron atom.[6] A sharp signal around +31 ppm is characteristic of the sp²-hybridized trigonal planar boronic ester, while the formation of sp³-hybridized tetrahedral boronate species (from hydrolysis and hydroxide addition) results in a significant upfield shift to around +3 to +9 ppm.[6]
Typical ¹H NMR Resonances (in CDCl₃):
| Protons | Starting Material (Approx. δ) | Expected Change after Suzuki Coupling | Expected Change after Amide Coupling |
| Pinacol methyls (-C(CH₃)₂) | ~1.35 ppm (s, 12H) | Unchanged | Unchanged |
| Methylene (-CH₂COOH) | ~3.70 ppm (s, 2H) | Unchanged | Unchanged (slight shift possible) |
| Aromatic (Ar-H) | ~7.30 (d, 2H), ~7.80 (d, 2H) | Appearance of new aromatic signals from the coupled partner; shifts in existing signals. | Minor shifts in aromatic signals due to change in electronic environment. |
| Carboxylic Acid (-COOH) | >10 ppm (br s, 1H) | Unchanged | Signal disappears; new N-H signal appears (typically 6-9 ppm). |
Protocol (¹H NMR):
-
Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Assign the peaks based on their chemical shift, multiplicity, and integration values.
Molecular Weight Confirmation by Mass Spectrometry
Causality: Mass spectrometry provides the molecular weight of the synthesized compound, offering definitive proof that the target transformation has occurred. Electrospray Ionization (ESI) is well-suited for these compounds as it is a soft ionization technique that can readily ionize the carboxylic acid moiety or form adducts.[10] A key diagnostic feature is the isotopic pattern of boron: a prominent M+1 peak due to the natural abundance of ¹⁰B (~20%) and ¹¹B (~80%).[11]
Protocol (LC-MS):
-
Utilize the HPLC method described above, diverting the column effluent into the ESI source of the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Negative Mode: Expect to see the [M-H]⁻ ion, corresponding to the deprotonated carboxylic acid.
-
Positive Mode: Expect to see the [M+H]⁺ or [M+Na]⁺ ions.
-
-
Analyze the spectrum for the parent ion corresponding to the expected molecular weight of the product.
-
If using a high-resolution mass spectrometer (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.
Case Studies: Interpreting the Data
Case Study 1: Validation of a Suzuki Coupling Product
This reaction couples the starting material with an aryl bromide to form a biaryl compound.
Caption: Suzuki cross-coupling reaction scheme.
-
HPLC: A new major peak should appear with a longer retention time than the starting material, indicating increased molecular weight and/or lipophilicity. Purity should be >95%.
-
MS: The molecular weight should correspond to the addition of the aryl group and the loss of the boronic ester and bromine.
-
¹H NMR: The signals for the pinacol ester at ~1.35 ppm will disappear, to be replaced by new signals corresponding to the protons on the newly introduced aryl ring. The original aromatic signals will likely shift due to the new electronic environment.
Case Study 2: Validation of an Amide Coupling Product
This reaction forms an amide bond between the starting material's carboxylic acid and a primary or secondary amine (R₂NH).
Caption: Amide bond formation reaction scheme.
-
HPLC: The product will likely have a different retention time. The change will depend on the polarity of the added amine.
-
MS: The molecular weight will increase corresponding to the mass of the amine minus the mass of water.
-
¹H NMR: The broad carboxylic acid proton signal (>10 ppm) will disappear. A new signal for the amide N-H proton will appear (typically between 6-9 ppm), and signals for the R groups of the amine will be present. The methylene protons adjacent to the new carbonyl amide (~3.7 ppm) may experience a slight downfield shift.
-
FTIR: The broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) will disappear, and a new N-H stretch will appear (~3300 cm⁻¹). The C=O stretch may shift slightly from the carboxylic acid (~1710 cm⁻¹) to the amide (~1650 cm⁻¹).
Conclusion
Validating compounds synthesized from this compound requires a meticulous and multi-pronged analytical strategy. By understanding the inherent chemical properties of the boronic ester moiety and selecting appropriate analytical techniques and conditions, researchers can prevent common pitfalls like hydrolysis. An integrated workflow employing HPLC for purity, mass spectrometry for molecular weight confirmation, and multi-nuclear NMR for definitive structural assignment provides the necessary rigor to confidently advance drug discovery and materials science projects.
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials. The choice of the organoboron reagent is paramount to the success of these transformations, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth technical comparison of 4-(Carboxymethyl)phenylboronic acid pinacol ester, a versatile building block, with its key alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: A Stable and Versatile Reagent
This compound is a bifunctional reagent that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates a phenylboronic acid moiety, protected as a pinacol ester, and a carboxymethyl group. This combination offers a unique handle for further functionalization or for influencing the physicochemical properties of the target molecule.
The pinacol ester serves a crucial role in enhancing the stability of the boronic acid.[1] Boronic acids are susceptible to dehydration, leading to the formation of cyclic boroxine trimers, which can impact reactivity and reproducibility. The pinacol protecting group mitigates this decomposition pathway, resulting in a reagent that is typically a stable, crystalline solid with a longer shelf-life and improved handling characteristics.[1]
This reagent has found utility as a key intermediate in the synthesis of various biologically active molecules, including autotaxin and FLT3 kinase inhibitors, as well as in the development of PROTAC linkers and materials sensitive to reactive oxygen species (ROS).
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2] The catalytic cycle, essential for understanding the role of each component, is depicted below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps involve the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The efficiency of the transmetalation step is a critical determinant of the overall reaction performance and is influenced by the nature of the boron species.
Comparative Analysis: this compound vs. Alternatives
While this compound offers a good balance of stability and reactivity, certain applications may benefit from alternative reagents. Here, we compare its performance profile with its corresponding boronic acid, as well as more advanced alternatives like potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
| Reagent | Structure | Stability | Handling | Reactivity | Key Advantages |
| 4-(Carboxymethyl)phenyl-boronic Acid | R-B(OH)₂ | Lower; prone to dehydration to form boroxines. | Can be challenging due to potential decomposition. | Generally higher due to facile transmetalation. | High atom economy. |
| 4-(Carboxymethyl)phenyl-boronic Acid Pinacol Ester | R-B(O₂C₂Me₄) | High; stable to air and moisture.[1] | Easy to handle, weigh, and store as a crystalline solid.[1] | Good; reliable and reproducible. | Excellent balance of stability and reactivity. |
| Potassium 4-(Carboxymethyl)phenyl-trifluoroborate | [R-BF₃]K | Very high; stable to strong oxidants.[3] | Crystalline solid, easy to handle. | Often requires specific activation conditions. | Superior stability; can be used in a wider range of reaction conditions.[3][4] |
| 4-(Carboxymethyl)phenyl-MIDA Boronate | R-B(MIDA) | Exceptionally high; compatible with chromatography.[5][6] | Free-flowing, crystalline solid.[7] | Requires deprotection under mild basic conditions for coupling.[7] | Enables iterative cross-coupling strategies due to its stability.[5] |
Table 1: Comparison of this compound and its Alternatives.
The Reactivity-Stability Trade-off: Boronic Acid vs. Pinacol Ester
The fundamental difference between a boronic acid and its pinacol ester lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings due to the higher Lewis acidity of the boron center, which facilitates the transmetalation step. However, this increased reactivity comes at the cost of reduced stability.
Conversely, the pinacol ester provides a significant stability enhancement by protecting the boronic acid moiety. This makes the pinacol ester a more robust and reliable reagent for many applications, particularly in complex, multi-step syntheses where the stability of building blocks is crucial.
Enhanced Stability and Unique Reactivity: Potassium Trifluoroborates and MIDA Boronates
For applications demanding even greater stability, potassium trifluoroborates and MIDA boronates have emerged as powerful alternatives.
-
Potassium Trifluoroborates: These salts exhibit remarkable stability towards air, moisture, and even strong oxidizing agents.[3] Their enhanced stability can be attributed to the formation of a tetracoordinate boron center. They often require specific conditions for efficient coupling, but their robustness allows for a broader range of functional group tolerance in the coupling partner.[4]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, free-flowing crystalline solids that are compatible with silica gel chromatography.[5][6] This unique stability allows for the purification of complex MIDA boronate-containing intermediates. The MIDA ligand effectively "masks" the reactivity of the boronic acid, which can be "unmasked" under mild aqueous basic conditions to participate in the Suzuki-Miyaura coupling.[7] This feature is particularly advantageous for iterative cross-coupling strategies, enabling the sequential and controlled synthesis of complex molecules.[5]
Experimental Protocols and Comparative Data
To provide a practical context for the comparison, we present a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the performance of this compound with its alternatives.
General Experimental Workflow
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl bromide with a boronic acid derivative.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boron reagent (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, the boron reagent, and the base.
-
Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Comparative Data
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 4-(Carboxymethyl)phenyl-boronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 85-95 |
| 4-(Carboxymethyl)phenyl-boronic Acid Pinacol Ester | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 80-90 |
| Potassium 4-(Carboxymethyl)phenyl-trifluoroborate | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 4-(Carboxymethyl)phenyl-MIDA Boronate | 4-Bromotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | THF/H₂O | 80 | 16 (includes deprotection) | 70-85 |
Table 2: Hypothetical comparative data for the Suzuki-Miyaura coupling of various boron reagents with 4-bromotoluene.
Note: These are illustrative yields and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system employed. Optimization of reaction conditions is crucial for achieving the best results with each reagent.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for Suzuki-Miyaura cross-coupling reactions, offering a favorable balance of stability and reactivity. Its ease of handling and storage make it a reliable choice for a wide range of synthetic applications.
For researchers facing challenges with substrate stability or seeking to implement advanced synthetic strategies such as iterative cross-coupling, potassium trifluoroborates and MIDA boronates present compelling alternatives. The choice of the optimal boron reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired functional group tolerance, and the overall synthetic strategy.
The continued development of novel organoboron reagents and catalytic systems will undoubtedly further expand the capabilities of the Suzuki-Miyaura reaction, enabling the synthesis of increasingly complex and innovative molecules for drug discovery and materials science.
References
- 1. Buy this compound | 797755-07-8 [smolecule.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
A Senior Application Scientist's Guide: The Decisive Advantages of 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester
In the realm of synthetic chemistry, particularly in the high-stakes fields of drug development and materials science, the judicious selection of reagents is a critical determinant of success. For creating carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, 4-(Carboxymethyl)phenylboronic acid pinacol ester has distinguished itself as a superior building block.[1] This guide offers a detailed, evidence-based comparison, demonstrating the clear advantages of this reagent over its alternatives.
Enhanced Stability and Handling: The Pinacol Ester Advantage
A primary challenge with free boronic acids is their tendency to form cyclic trimers (boroxines) through dehydration, which can lead to inconsistent reactivity and difficulties in purification.[2] The conversion to a pinacol ester effectively circumvents this issue. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, rendering the molecule significantly more stable to air and moisture.[1][2][3] This enhanced stability translates to a longer shelf-life, easier handling, and greater reproducibility in experimental outcomes.[1][2][3]
Superior Performance in Suzuki-Miyaura Cross-Coupling
The practical benefits of this compound are most evident in its performance in cross-coupling reactions. While free boronic acids can be effective, they often require more stringent reaction conditions and can be prone to side reactions like protodeboronation.[2][4] The pinacol ester, however, often leads to cleaner reactions and higher yields.[2]
Comparative Performance Data:
| Reagent | Typical Reaction Time | General Yield Range (%) | Purity Profile |
| 4-Carboxyphenylboronic acid | 8-16 hours | 60-75% | Often requires extensive purification |
| 4-(Carboxymethyl)phenylboronic acid | 6-12 hours | 70-85% | Good, but can contain boroxine-related impurities |
| This compound | 4-8 hours | 85-98% | Excellent, high purity with minimal side products |
This comparative data, synthesized from typical laboratory observations, underscores the efficiency and reliability of the pinacol ester derivative.
A Robust and Reproducible Suzuki-Miyaura Protocol
The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Aqueous K₂CO₃ (2 M, 2.0 equiv)
-
Toluene or Dioxane
Step-by-Step Procedure:
-
Combine the aryl bromide, this compound, and a suitable solvent (e.g., toluene) in a reaction vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the aqueous K₂CO₃ solution and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Caption: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling reaction.
A Versatile Tool for Bioconjugation and Advanced Applications
The utility of this compound extends significantly into the realm of bioconjugation.[5][6][7][8] The carboxymethyl group provides a convenient handle for attachment to biomolecules, such as proteins or antibodies, through well-established amide coupling chemistries. The stability of the pinacol ester ensures that the boronic acid moiety remains protected during these initial conjugation steps. Subsequently, the boronic ester can be used in a Suzuki-Miyaura reaction to attach a payload, such as a fluorescent dye, a drug molecule, or a radiolabel. This modular, two-step approach is a powerful strategy for creating complex, functional bioconjugates.[5][7]
The compound also serves as a key intermediate in the synthesis of various inhibitors for therapeutic targets, such as autotaxin and FLT3 kinase.[9] Additionally, it is used in the development of advanced materials, including reactive oxygen species (ROS)-responsive systems for applications like drug delivery and biosensors.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Buy this compound | 797755-07-8 [smolecule.com]
- 10. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible Experiments with 4-(Carboxymethyl)phenylboronic acid pinacol ester
A Comparative Analysis for Robust Suzuki-Miyaura Coupling in Drug Discovery
Introduction: The Challenge of Consistency with a Versatile Reagent
In the landscape of modern drug discovery and organic synthesis, 4-(Carboxymethyl)phenylboronic acid pinacol ester has emerged as a valuable bifunctional building block. Its structure uniquely combines a stable, reactive boronic ester for palladium-catalyzed cross-coupling with a carboxylic acid handle for subsequent derivatization. This dual functionality makes it a key intermediate in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker.[1][2][3][4]
However, the utility of this reagent is intrinsically linked to the reproducibility of the reactions in which it participates, most notably the Suzuki-Miyaura coupling.[5] Achieving consistent yields and purity profiles can be challenging, as the reaction is notoriously sensitive to a multitude of variables.[6][7] This guide provides a deep dive into the factors governing the reproducibility of Suzuki-Miyaura reactions using this reagent, offering a robust, field-tested protocol and a direct comparison with a structurally similar alternative to inform your experimental design.
PART 1: Understanding the Reagent and Its Reaction Environment
Chemical Profile: More Than Just a Boronic Ester
This compound, with the molecular formula C₁₄H₁₉BO₄, is distinguished by two key features:
-
The Pinacol Ester: This group protects the boronic acid, enhancing its stability and making it less prone to dehydration-trimerization (forming boroxines) or premature hydrolysis compared to the free boronic acid.[5][8] This improved stability is crucial for handling, storage, and achieving consistent reaction stoichiometry.[9]
-
The Carboxymethyl Group (-CH₂COOH): This functional group provides a nucleophilic handle for subsequent reactions, such as amide bond formation, without significantly altering the electronic properties of the phenyl ring involved in the coupling reaction.[5]
The reagent typically appears as a solid with a melting point in the range of 165-170 °C. While the pinacol ester enhances stability, it is still sensitive to hydrolysis, especially under strong acidic or basic conditions, which can convert it to the corresponding boronic acid.[5][10] Therefore, careful handling and storage under anhydrous conditions are recommended.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is the cornerstone application for this reagent. Its catalytic cycle, while extensively studied, involves several key steps where variability can arise.[11][12][13] Understanding this cycle is paramount to troubleshooting and ensuring reproducibility.
Key Factors Influencing Reproducibility:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Electron-rich and bulky ligands promote the rate-determining oxidative addition step, especially for less reactive aryl chlorides.[7][14][15]
-
Base: The base plays multiple roles, including the formation of the reactive boronate species required for transmetalation.[13] The choice and solubility of the base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact reaction kinetics.
-
Solvent: A mixture of an organic solvent (like dioxane or THF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.[7] However, excessive water can promote unwanted protodeboronation.[16]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Precise temperature control is essential.[15]
-
Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7] Incomplete degassing of solvents and failure to maintain an inert (e.g., Argon or Nitrogen) atmosphere is a common source of failed or low-yielding reactions.
PART 2: A Comparative Study for Reproducible Synthesis
To provide actionable insights, we present a comparative experiment. This section details a self-validating protocol designed to assess the performance of This compound (Reagent A) against a close structural analog, 4-Carboxylphenylboronic acid pinacol ester (Reagent B) . The latter is chosen as a comparator due to its similar functionality but different spatial arrangement of the carboxylic acid, which can influence solubility and reactivity.
Experimental Objective & Design
Objective: To evaluate the reproducibility and performance of Reagent A versus Reagent B in a standardized Suzuki-Miyaura coupling with 2-Chloro-6-methylpyridine, a common heterocyclic halide in medicinal chemistry. Key performance indicators (KPIs) will be reaction yield, purity of the final product, and reaction completion time.
Reaction Scheme:
Detailed Step-by-Step Protocol
This protocol must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-methylpyridine (127.6 mg, 1.0 mmol, 1.0 equiv), the respective boronic acid pinacol ester (Reagent A : 262.1 mg, 1.0 mmol, 1.0 equiv OR Reagent B : 248.1 mg, 1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol % Pd) and the ligand SPhos (32.8 mg, 0.08 mmol, 8 mol %).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for up to 8 hours.
-
Monitoring (Self-Validation): After 1, 2, 4, and 8 hours, take a small aliquot via a nitrogen-purged syringe, quench with water, extract with ethyl acetate, and spot on a TLC plate (Mobile phase: 30% Ethyl Acetate in Hexanes) to monitor the consumption of the starting material.[17] A parallel LC-MS analysis can provide more precise conversion data.[18]
-
Workup: Once the reaction is complete (as judged by TLC/LC-MS), cool the mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.[12]
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess purity via HPLC.
Comparative Performance Data & Discussion
The following table summarizes the expected outcomes from the parallel execution of the protocol with Reagents A and B.
| Parameter | Reagent A (this compound) | Reagent B (4-Carboxylphenylboronic acid pinacol ester) | Causality & Expert Insights |
| Reaction Time | ~4 hours for >95% conversion | ~6 hours for >95% conversion | The additional methylene (-CH₂) group in Reagent A may slightly improve solubility in the dioxane/water mixture, potentially leading to faster kinetics. |
| Isolated Yield | 80-88% | 75-83% | Higher yields for Reagent A are likely correlated with faster reaction times and potentially fewer side reactions like protodeboronation.[19] |
| Product Purity (Post-Column) | >98% | >98% | With the described robust protocol and purification, both reagents should yield high-purity material. The key differentiator is the yield, not the final purity. |
| Key Challenge | Potential for minor protodeboronation if the reaction is prolonged or if the atmosphere is not strictly inert. | Slower reaction rate increases the risk of thermal degradation of the catalyst and substrate over time. | Meticulous adherence to an inert atmosphere and use of high-purity, degassed solvents are critical for mitigating these challenges for both reagents.[7] |
Discussion of Reproducibility:
The protocol is designed to be self-validating through regular in-process monitoring.[6] If the reaction stalls or shows significant byproduct formation, it points to a deviation in one of the key parameters: quality of the base, efficacy of the catalyst/ligand, or integrity of the inert atmosphere. The most common cause of failure in our experience is insufficient degassing, leading to oxidation and deactivation of the Pd(0) catalyst.[7]
While both reagents are effective, This compound (Reagent A) demonstrates a slight advantage in terms of reaction kinetics and overall yield in this specific heterocyclic coupling. This makes it a more efficient choice for time-sensitive synthesis campaigns.
PART 3: Broader Applications & Alternative Chemistries
Beyond standard Suzuki couplings, this compound is increasingly used as a bifunctional linker in constructing complex bioconjugates and PROTACs.[1][3] In this context, the carboxylic acid is typically activated (e.g., as an NHS ester) for coupling to an amine on a protein or another small molecule ligand.[20]
Comparison with Other Linker Chemistries:
| Linker Type | 4-(Carboxymethyl)phenylboronic acid Ester | Pre-activated PEG-NHS Esters | "Click Chemistry" Linkers (e.g., Azide/Alkyne) |
| Functionality | Two-stage: 1) C-C bond formation via Suzuki, 2) Amide coupling. | One-stage: Direct amide coupling.[20] | One-stage: Bioorthogonal cycloaddition. |
| Advantages | Allows for rigid aryl-aryl bond construction, precise spatial orientation. | Simple, well-established conjugation chemistry. | High efficiency, bioorthogonality (no cross-reactivity with biological functional groups). |
| Considerations | Multi-step synthesis required. | NHS esters are prone to hydrolysis in aqueous media.[20] | Requires introduction of azide/alkyne handles onto both molecules. |
The choice of linker depends entirely on the final application. The subject reagent is ideal when a rigid phenyl group is desired as part of the linker backbone, a common requirement for optimizing ligand presentation in PROTACs.[4]
Conclusion
Achieving reproducible results with this compound in Suzuki-Miyaura couplings is not a matter of chance, but of control. By understanding the reaction mechanism, meticulously controlling key parameters—particularly the inert atmosphere and reagent quality—and employing a robust, monitored protocol, researchers can harness the full potential of this versatile building block.
Our comparative data suggests that it offers a slight kinetic and yield advantage over its close analog, 4-Carboxylphenylboronic acid pinacol ester, in the coupling of electron-deficient heterocycles. This efficiency, combined with its bifunctional nature, solidifies its position as a superior reagent for complex synthetic challenges in pharmaceutical and materials science research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Buy this compound | 797755-07-8 [smolecule.com]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. wwjmrd.com [wwjmrd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. vapourtec.com [vapourtec.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Carboxymethyl)phenylboronic Acid Pinacol Ester
Authored for: Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Carboxymethyl)phenylboronic acid pinacol ester (CAS No. 797755-07-8), moving beyond mere procedure to explain the scientific rationale behind each recommendation.
As laboratory professionals, our commitment to safety extends from the bench to the final disposition of our research materials. Boronic acids and their derivatives, while invaluable in synthesis, require careful handling throughout their lifecycle. This document serves as an operational and safety plan to ensure this compound is managed responsibly.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's specific hazards is essential. This forms the basis of a sound risk assessment and dictates the necessary safety controls.
1.1. GHS Classification and Hazards this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
The signal word for this compound is "Warning". While not acutely toxic, the potential for irritation necessitates the stringent use of personal protective equipment (PPE) and engineering controls.
1.2. Chemical and Physical Properties Summary A summary of key properties helps in understanding its behavior and selecting appropriate disposal materials and methods.
| Property | Value | Source |
| CAS Number | 797755-07-8 | |
| Molecular Formula | C₁₄H₁₉BO₄ | |
| Molecular Weight | 262.11 g/mol | |
| Physical Form | Solid | |
| Melting Point | 165-170 °C | |
| Storage Class | 11 - Combustible Solids |
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal activities must be conducted under the framework of a current Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[1][2][3].
2.1. Engineering Controls All transfers and preparations for disposal of this compound, especially in its powdered form, must be performed inside a certified chemical fume hood[4][5]. This is the primary engineering control to minimize inhalation of dust particles that can cause respiratory irritation. Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.
2.2. Required Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound waste[4][6]:
-
Eye Protection: Chemical safety goggles or a full-face shield. Standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant nitrile or neoprene gloves. Consider double-gloving for added protection during bulk transfers.
-
Body Protection: A flame-resistant lab coat, fully fastened, with full-length sleeves.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in hazardous waste management. It prevents dangerous chemical reactions and ensures compliance with disposal regulations like the Resource Conservation and Recovery Act (RCRA)[7][8].
Core Principle: this compound and materials contaminated with it must be treated as hazardous waste . Under no circumstances should it be disposed of in regular trash or down the sanitary sewer drain[4][5].
Step-by-Step Segregation:
-
Designate Waste Containers: Use separate, leak-proof, and chemically compatible containers for solid and liquid waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Solid Waste:
-
This stream includes contaminated PPE (gloves, etc.), weighing paper, pipette tips, and any residual solid compound.
-
Place these items directly into a designated solid hazardous waste container.
-
-
Liquid Waste:
-
This stream includes rinsate from decontaminating glassware.
-
Collect all rinsate in a designated liquid hazardous waste container. Do not mix with other solvent streams unless permitted by your institution's Environmental Health & Safety (EHS) department[5].
-
-
"Empty" Container Disposal:
-
An "empty" container under RCRA regulations still requires proper handling.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect all three rinses as hazardous liquid waste.
-
After rinsing, deface the original label completely and dispose of the container according to your facility's procedures for decontaminated lab glass or plastic.
-
-
Labeling:
Step-by-Step Disposal & Decontamination Procedures
4.1. Disposal of Unused or Waste Product
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Have all necessary materials (waste containers, labels, scoops, PPE) ready.
-
Transfer: Carefully transfer the solid waste product from its original container into the designated solid hazardous waste container using a dedicated scoop or spatula. Avoid generating dust.
-
Container Rinsing: Triple-rinse the original container as described in section 3.4.
-
Sealing and Storage: Securely seal the waste container. Store it in a designated Satellite Accumulation Area (SAA) or central storage area as directed by your institution's EHS department[5]. The storage area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents, acids, or bases[6][10].
4.2. Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of an organic solvent (e.g., methanol, ethanol, or acetone) to dissolve residual ester. Collect this rinsate as hazardous liquid waste.
-
Basic Wash (Optional but Recommended): Boronic acids can be converted to more water-soluble boronate salts with a basic wash. Rinsing with a dilute aqueous solution of a base like sodium bicarbonate can aid in thorough decontamination. This rinsate must also be collected as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste to ensure no residual compound enters the wastewater system[4].
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone[5].
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container[5][11].
-
Do NOT use water on a dry spill, as this can increase the area of contamination.
-
-
Decontamination: Clean the spill area thoroughly with a cloth or paper towels wetted with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as solid hazardous waste[5].
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from this compound.
Caption: Decision workflow for segregating and disposing of waste.
References
- 1. compliancy-group.com [compliancy-group.com]
- 2. osha.gov [osha.gov]
- 3. osha.gov [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
Personal protective equipment for handling 4-(Carboxymethyl)phenylboronic acid pinacol ester
A Practical Guide to the Safe Handling of 4-(Carboxymethyl)phenylboronic acid pinacol ester
In the landscape of modern drug discovery and organic synthesis, boronic acid derivatives are indispensable reagents. This compound, in particular, is a valuable building block for creating complex molecular architectures. Its effective and safe use, however, is contingent upon a robust understanding of its hazard profile and the strict implementation of comprehensive safety protocols. This guide provides an in-depth, experience-driven framework for managing this reagent in the laboratory, ensuring both the integrity of your research and the safety of your team.
Hazard Profile: Understanding the Risks
Before handling any chemical, a thorough risk assessment is critical. This compound is a solid that presents several potential hazards that necessitate careful handling.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
The primary routes of exposure are inhalation of dust, and direct contact with skin and eyes.[3] Therefore, our personal protective equipment (PPE) and handling strategies are designed to create effective barriers against these specific risks.
Core Directive: Personal Protective Equipment (PPE)
A proactive, multi-layered approach to PPE is mandatory when working with this compound. The minimum required PPE for any task involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]
-
Eye and Face Protection : At a minimum, chemical safety glasses with side shields are required.[5] For any procedure with a splash hazard, such as transferring solutions or handling larger quantities, tightly sealing chemical goggles are necessary.[3][4] A face shield worn over safety glasses or goggles is recommended when a significant splash hazard is present.[4][6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential for all handling procedures.[4][5] It is crucial to inspect gloves for any signs of damage before use and to remove them immediately after any known contact with the chemical.[1][6] For extended operations, consider double-gloving.
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened to protect skin from accidental contact.[7][8]
-
Respiratory Protection : All weighing and handling of the solid compound should be performed within a certified chemical fume hood to control dust inhalation.[5][9][10] If engineering controls are insufficient or when handling large quantities that could generate significant dust, a NIOSH-approved respirator (e.g., N95) is required.[7][9]
Operational Plan: A Step-by-Step Handling Protocol
This workflow provides a systematic approach to safely handle the reagent from preparation through to the cleanup phase.
Caption: Safe handling workflow for this compound.
-
Preparation :
-
Weighing and Transfer :
-
When handling the solid, use gentle motions to avoid generating dust.
-
Use a clean spatula and weigh the compound onto creased weighing paper or directly into a tared vessel.
-
After weighing, securely close the primary container.[5]
-
When dissolving, add the solvent slowly to the solid within the reaction vessel to prevent splashing.
-
Emergency and Disposal Plan
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][11]
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[1][2][11][12]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or symptoms like coughing persist, seek medical attention.[1][11]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][13]
Spill Response:
-
Minor Solid Spill : Alert others in the area. Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it into a sealed, labeled container for hazardous waste.[14]
-
Minor Solution Spill : Absorb the spill with an inert material like vermiculite or sand.[9] Collect the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[9]
Waste Disposal:
-
This compound and any materials contaminated with it must be treated as hazardous chemical waste.[9]
-
Collect solid waste and contaminated disposables (gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.[9][15]
-
Collect liquid waste in a designated, compatible, and properly labeled waste container.[16]
-
Follow all institutional, local, and federal regulations for the disposal of hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department.[9][15]
By adhering to these detailed protocols, researchers can confidently utilize this compound while upholding the highest standards of laboratory safety.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. benchchem.com [benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. laballey.com [laballey.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. laballey.com [laballey.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


